Furan-3-ylethynyltrimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPUDNQUBDSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584479 | |
| Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465521-19-1 | |
| Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-3-ylethynyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Furan-3-ylethynyltrimethylsilane basic properties
An In-depth Technical Guide to Furan-3-ylethynyltrimethylsilane
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, a heterocyclic building block relevant to researchers, scientists, and professionals in drug development.
Core Properties
This compound is a colorless to yellow liquid. Its fundamental physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂OSi | [1][2][3] |
| Molecular Weight | 164.28 g/mol | [1][2][3] |
| CAS Number | 465521-19-1 | [1][2][3] |
| Boiling Point | 184-186 °C | [1][4][5] |
| Density | 0.906 g/mL at 25 °C | [1][4][5] |
| Refractive Index | n20/D 1.4910 | [1][4] |
| Flash Point | 65 °C (149.0 °F) | [1][5] |
| Purity | ≥95% to 97% | [1][3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of this compound. The key chemical shifts are detailed below.[6]
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| (CH₃)₃Si- | 0.23 | singlet | 9H |
| Furan-H | 6.44 | multiplet | 1H |
| Furan-H | 7.34 | multiplet | 1H |
| Furan-H | 7.63 | multiplet | 1H |
Solvent: CDCl₃, Frequency: 400 MHz[6]
Infrared (IR) Spectroscopy
-
~3130 cm⁻¹ (aromatic C-H stretch)
-
~2150 cm⁻¹ (C≡C stretch, alkyne)
-
~1500, ~1450 cm⁻¹ (aromatic C=C stretch)
-
~1250 cm⁻¹ (Si-CH₃ stretch)
-
~1180 cm⁻¹ (C-O-C stretch of the furan ring)[7]
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 3-(2,2-dibromovinyl)furan with n-butyllithium followed by quenching with chlorotrimethylsilane.[6]
Experimental Protocol
-
A solution of 3-(2,2-dibromovinyl)furan (7.9 mmol) in tetrahydrofuran (THF, 20 mL) is cooled to -78 °C.[6]
-
1.6 M n-butyllithium in hexane (16.3 mmol) is added to the stirred solution over 3 minutes.[6]
-
After 1 hour at -78 °C, the cooling bath is removed, and the mixture is allowed to warm to room temperature.[6]
-
The reaction is stirred for an additional 1.5 hours at room temperature.[6]
-
The mixture is then cooled back to -78 °C, and chlorotrimethylsilane (23.8 mmol) is added dropwise.[6]
-
The reaction mixture is allowed to gradually warm to room temperature and is stirred for 19 hours.[6]
-
The reaction is quenched by pouring it into an ice-cold mixture of diethyl ether and saturated aqueous sodium bicarbonate solution.[6]
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.[6]
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound as a yellow oil.[6] This crude product can often be used in subsequent steps without further purification.[6]
Caption: Synthesis workflow for this compound.
Reactivity and Potential Applications
Reactivity
The reactivity of this compound is primarily dictated by the furan ring, which is an electron-rich aromatic system.[8] It readily undergoes electrophilic aromatic substitution, with a preference for substitution at the C2 and C5 positions due to the greater resonance stabilization of the intermediate carbocation.[9] The trimethylsilyl group on the acetylene can be easily removed under basic or fluoride-mediated conditions to yield the terminal alkyne, 3-ethynylfuran, which can then participate in various coupling reactions (e.g., Sonogashira, click chemistry).
Caption: Electrophilic substitution pathway of the furan ring.
Applications in Drug Development
Furan derivatives are important pharmacophores found in a wide range of therapeutic agents, exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties.[10][11][12] this compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[13] The furan moiety can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties such as solubility and bioavailability.[11] The ethynyltrimethylsilane group provides a handle for introducing the furan scaffold into target molecules via various cross-coupling methodologies.
Caption: Logical flow of this compound in synthesis.
Safety and Handling
This compound is a combustible liquid and requires careful handling in a well-ventilated area, preferably under a fume hood.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[14][15]
| Hazard Information | Details | Reference |
| Signal Word | Warning | [1][4] |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. | [1][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P273: Avoid release to the environment.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |
| Storage | Store in a well-ventilated place. Keep cool. It is recommended to store under an inert atmosphere (e.g., Argon).[2] |
References
- 1. 三甲基硅乙炔-3-呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 465521-19-1 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. Pharmacological activity of furan derivatives [wisdomlib.org]
- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
(3-Furylethynyl)trimethylsilane: A Comprehensive Structural and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural analysis of (3-Furylethynyl)trimethylsilane, a valuable building block in organic synthesis. The document outlines detailed experimental protocols for its synthesis and presents a thorough summary of its spectroscopic data, compiled from analogous compounds and established principles of structural chemistry.
Introduction
(3-Furylethynyl)trimethylsilane is a bifunctional molecule incorporating a furan ring, a key heterocycle in many biologically active compounds, and a trimethylsilyl-protected acetylene. This structure makes it a versatile intermediate for the introduction of the 3-furylethynyl moiety in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The trimethylsilyl group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule, and can be readily removed under mild conditions to liberate the terminal alkyne for further functionalization.
Structural Analysis
The structural characteristics of (3-Furylethynyl)trimethylsilane are determined by the interplay of the aromatic furan ring, the linear acetylene unit, and the bulky trimethylsilyl group.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for (3-Furylethynyl)trimethylsilane, based on the analysis of structurally related compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.40 | s | H-2 (Furan) |
| ~6.40 | s | H-4 (Furan) |
| ~7.25 | s | H-5 (Furan) |
| ~0.25 | s | -Si(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~143 | C-2 (Furan) |
| ~120 | C-3 (Furan) |
| ~110 | C-4 (Furan) |
| ~140 | C-5 (Furan) |
| ~95 | -C≡C-Si- |
| ~105 | -C≡C-Si- |
| ~0.0 | -Si(CH₃)₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3140 | Medium | C-H stretch (Furan ring) |
| ~2960, ~2890 | Medium | C-H stretch (Trimethylsilyl group) |
| ~2160 | Strong | C≡C stretch (alkyne) |
| ~1580, ~1500 | Medium | C=C stretch (Furan ring) |
| ~1250, ~840 | Strong | Si-C stretch (Trimethylsilyl group) |
| ~740 | Strong | C-H out-of-plane bend (Furan ring) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity | Assignment |
| [M]⁺ | High | Molecular ion |
| [M-15]⁺ | High | Loss of a methyl group (-CH₃) |
| 73 | High | Trimethylsilyl cation [Si(CH₃)₃]⁺ |
Experimental Protocols
The synthesis of (3-Furylethynyl)trimethylsilane is most effectively achieved through a Sonogashira cross-coupling reaction. This section provides a detailed, plausible experimental protocol.
Synthesis of (3-Furylethynyl)trimethylsilane via Sonogashira Coupling
Reaction Scheme:
A plausible synthetic route for (3-Furylethynyl)trimethylsilane.
Materials:
-
3-Bromofuran
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF and freshly distilled triethylamine (2.0 eq) via syringe.
-
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (3-Furylethynyl)trimethylsilane as a pure product.
Visualizations
The following diagrams illustrate the chemical structure and a logical workflow for the synthesis and characterization of (3-Furylethynyl)trimethylsilane.
Workflow for the synthesis and analysis of (3-Furylethynyl)trimethylsilane.
Furan-3-ylethynyltrimethylsilane molecular weight and formula
For Research Use Only. Not for use in diagnostic procedures.
This document provides key technical data for Furan-3-ylethynyltrimethylsilane, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a heterocyclic organic compound.[1] It is also known by the alternate name (3-Furylethynyl)trimethylsilane.[2] This compound is utilized as a building block in various chemical syntheses.
A summary of its core chemical properties is provided in the table below.
| Identifier | Value | Source |
| Molecular Formula | C9H12OSi | [2][3][4][5] |
| Molecular Weight | 164.28 g/mol | [2][3][4][5][6] |
| CAS Number | 465521-19-1 | [2][3][6][7] |
| Empirical Formula (Hill Notation) | C9H12OSi | [6][7] |
| InChI Key | YTKPUDNQUBDSHF-UHFFFAOYSA-N | [7] |
| SMILES String | C--INVALID-LINK--(C)C#Cc1ccoc1 | [7] |
Physical and Chemical Data
Detailed physical properties are essential for experimental design and application.
| Property | Value | Conditions |
| Appearance | Liquid | Standard |
| Density | 0.906 g/mL | at 25 °C (lit.)[7] |
| Boiling Point | 184-186 °C | (lit.)[7] |
| Refractive Index | n20/D 1.4910 | (lit.)[7] |
| Flash Point | 65 °C (149.0 °F) | [7] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.
Caption: Relationship between chemical name and its core properties.
References
In-Depth Technical Guide to the Spectral Data of Furan-3-ylethynyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Furan-3-ylethynyltrimethylsilane, a heterocyclic organic compound of interest in synthetic chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the trimethylsilyl group and the furan ring.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |
| Si(CH₃)₃ | 0.23 | Singlet | 9H |
| Furan H-4 | 6.44 | Multiplet | 1H |
| Furan H-5 | 7.34 | Multiplet | 1H |
| Furan H-2 | 7.63 | Multiplet | 1H |
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Si(CH₃)₃ | ~0 |
| C≡C-Si | ~90-100 |
| C≡C-Furan | ~85-95 |
| Furan C-3 | ~120-130 |
| Furan C-4 | ~110-120 |
| Furan C-5 | ~140-150 |
| Furan C-2 | ~140-150 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡C triple bond, the furan ring, and the trimethylsilyl group.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (furan) | 3100 - 3000 | Medium |
| C-H stretch (alkyne) | ~3300 (if terminal, but absent here) | - |
| C≡C stretch | 2260 - 2100 | Medium to Weak |
| C=C stretch (furan) | 1600 - 1450 | Medium |
| Si-C stretch | 1250 and 840 | Strong |
| C-O-C stretch (furan) | 1250 - 1000 | Strong |
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 164.28 g/mol ), the mass spectrum would show the molecular ion peak and various fragment ions.
| m/z | Proposed Fragment | Significance |
| 164 | [M]⁺ | Molecular Ion |
| 149 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety |
| 95 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl group |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Table 4: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
Instrumentation and Data Acquisition:
-
A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
ATR-FTIR Spectroscopy
Sample Preparation:
-
For liquid samples like this compound, a small drop is placed directly onto the ATR crystal.
Instrumentation and Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, ensuring good contact.
-
The sample spectrum is recorded. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
The concentration should be optimized to avoid overloading the GC column and detector.
Instrumentation and Data Acquisition:
-
The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron impact) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and spectral characterization of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.
Theoretical Spectroscopic Analysis of Furan Derivatives: A Technical Guide for Drug Development
Introduction
Furan, a five-membered aromatic heterocycle, is a prevalent scaffold in a multitude of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable moiety in drug design.[2] A thorough understanding of the spectroscopic characteristics of furan derivatives is paramount for their identification, structural elucidation, and the rational design of new therapeutic agents. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study the spectroscopic properties of furan derivatives, offering a framework for researchers, scientists, and drug development professionals to predict and interpret their spectral data.
Core Theoretical Methodologies
The cornerstone of theoretical spectroscopy for organic molecules like furan derivatives lies in quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods provide a robust balance between computational cost and accuracy for predicting a range of molecular properties.
A typical computational workflow for the theoretical spectroscopic analysis of furan derivatives is depicted below. This process begins with the optimization of the molecule's geometry to its lowest energy state, a critical step for accurate frequency and spectral predictions.
Caption: A typical workflow for the computational analysis of furan derivatives.
Infrared (IR) Spectroscopy
Theoretical IR spectroscopy is instrumental in identifying functional groups and understanding the vibrational modes of furan derivatives.
Computational Protocol for IR Spectra
-
Geometry Optimization: The molecular geometry is first optimized to a minimum energy structure. A widely used and effective method is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Data Analysis: The calculated vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[3]
Data Presentation: Theoretical vs. Experimental IR Frequencies
The following table presents a comparison of experimental and calculated vibrational frequencies for furan, 2-methylfuran, and 2,5-dimethylfuran.
| Vibrational Mode | Furan (cm⁻¹) | 2-Methylfuran (cm⁻¹) | 2,5-Dimethylfuran (cm⁻¹) |
| Calc. [4] | Calc. [4] | Calc. [4] | |
| C-H Symmetric Stretch | 3241, 3217 | 3276 | - |
| C-H Asymmetric Stretch | 3233, 3207 | 3249, 3239 | - |
| Ring C-C Symmetric/Asymmetric Stretch | 1414-1033 | 1414-1033 | 1414-1033 |
Calculations performed at the DFT/B3LYP/cc-pVTZ level.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid furan derivative directly onto the ATR crystal. For solids, use the pressure arm to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are highly dependent on the extent of conjugation.[5]
Computational Protocol for UV-Vis Spectra
-
Ground State Geometry Optimization: As with IR calculations, the first step is to obtain the optimized ground-state geometry of the molecule using DFT (e.g., B3LYP/6-311++G(d,p)).
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is then employed to calculate the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax).[6]
-
Solvent Effects: To accurately simulate experimental conditions, solvent effects are often included using a continuum model such as the Polarizable Continuum Model (PCM).
Data Presentation: Theoretical vs. Experimental UV-Vis Absorption
This table compares the experimental and calculated maximum absorption wavelengths for furan and its derivatives.
| Compound | Solvent/Phase | Calculated λmax (nm) [4] | Experimental λmax (nm) |
| Furan | Gas | - | 200-210[5] |
| Furan | Ethanol | - | ~200 |
| 2-Methylfuran | Gas/Ethanol | - | - |
| 2,5-Dimethylfuran | Gas/Ethanol | - | - |
| 5-Nitrofuran Derivative | - | 225-228[7][8] | - |
Calculated values for furan derivatives show π→π transitions. The presence of substituents significantly influences the absorption maximum.*[4][5]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer or record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of furan derivatives.[5] Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra.
Computational Protocol for NMR Spectra
-
Geometry Optimization: An accurate optimized geometry is crucial for reliable NMR calculations and is obtained using DFT as described previously.
-
Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.[9] This is typically performed at the same level of theory as the geometry optimization.
-
Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane (TMS), using the equation: δ = σ(TMS) - σ(sample).
Data Presentation: Theoretical vs. Experimental NMR Chemical Shifts
The following table provides an illustrative comparison of calculated and experimental ¹³C NMR chemical shifts for a furan derivative.
| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C2 | Value | Value |
| C3 | Value | Value |
| C4 | Value | Value |
| C5 | Value | Value |
| Substituent C's | Value | Value |
Note: Specific values are highly dependent on the furan derivative and the level of theory used.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the furan derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Internal Standard: Add a small amount of an internal standard, such as TMS, for accurate chemical shift referencing.
-
Data Acquisition: Transfer the solution to an NMR tube and place it in the spectrometer. Acquire the spectrum using appropriate pulse sequences and acquisition parameters.[11]
Application in Drug Development
Theoretical spectroscopic studies of furan derivatives are a valuable asset in the drug development pipeline. The furan ring is a key component in several approved drugs, including the antibacterial agent Nitrofurantoin and the H2-receptor antagonist Ranitidine.[2]
Caption: Role of spectroscopy in the iterative drug design cycle.
-
Structural Confirmation: As demonstrated, a primary application is the confirmation of the structure of newly synthesized furan-containing compounds by comparing experimental spectra with theoretically predicted ones.
-
Understanding Drug-Receptor Interactions: Spectroscopic data, particularly from NMR, combined with computational docking, can elucidate the binding mode of a furan-containing ligand within a biological target. Changes in chemical shifts upon binding can indicate which parts of the molecule are interacting with the receptor.
-
Lead Optimization: In the lead optimization phase, computational spectroscopy can predict the spectral properties of virtual furan derivatives before their synthesis.[12][13] This allows for the pre-screening of compounds and helps prioritize synthetic efforts towards molecules with desired electronic and structural characteristics that may correlate with improved activity or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, the electron-donating or -withdrawing nature of substituents on the furan ring, which can be probed by shifts in spectroscopic signals, can significantly impact the molecule's metabolic stability and receptor affinity.[2]
The integration of theoretical and experimental spectroscopy provides a powerful, synergistic approach to the study of furan derivatives. DFT, TD-DFT, and GIAO calculations offer profound insights into their structural, vibrational, and electronic properties, enabling the accurate prediction of their spectroscopic behavior. For researchers in drug discovery, these computational tools are invaluable for accelerating the design-synthesis-testing cycle, leading to a more efficient and rational development of novel furan-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. Computational Methods Used in Hit-to-Lead and Lead Optimization Stages of Structure-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cheminformatics and computational chemistry in lead optimisation - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Furan-3-ylethynyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-ylethynyltrimethylsilane is a heterocyclic organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a furan ring, a protected alkyne, and a trimethylsilyl group, offers a unique combination of chemical properties and reactivity. The furan moiety is a common scaffold in a wide range of biologically active molecules and approved drugs, suggesting that derivatives of this compound could be of significant interest in drug discovery programs.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications.
Physical and Chemical Properties
This compound is a combustible liquid that should be handled with appropriate safety precautions.[4] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂OSi | [4] |
| Molecular Weight | 164.28 g/mol | [4] |
| Boiling Point | 184-186 °C (lit.) | [4] |
| Density | 0.906 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.4910 (lit.) | [4] |
| Flash Point | 65 °C | [4] |
| Storage | Store under an inert atmosphere (Argon charged) | [5] |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the reaction of a dibrorovinylfuran intermediate with n-butyllithium followed by quenching with chlorotrimethylsilane.[6] A more common and versatile approach for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[7] This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a 3-halofuran with ethynyltrimethylsilane.
Materials:
-
3-Iodofuran or 3-Bromofuran
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran, toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (typically 1-5 mol%) and copper(I) iodide (typically 2-10 mol%).
-
Add the 3-halofuran (1.0 equivalent) and the anhydrous solvent.
-
Add the anhydrous amine base (2-3 equivalents).
-
Slowly add ethynyltrimethylsilane (1.1-1.5 equivalents) to the reaction mixture.
-
The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
A patent for a synthetic process including this compound reports the following proton NMR data (400 MHz, CDCl₃): δ 7.63 (m, 1H), 7.34 (m, 1H), 6.44 (m, 1H), 0.23 (s, 9H).[6] The signals in the aromatic region (δ 6.44-7.63 ppm) correspond to the protons on the furan ring, while the singlet at δ 0.23 ppm is characteristic of the nine equivalent protons of the trimethylsilyl group.
Further Spectroscopic Characterization:
-
¹³C NMR: One would expect to see signals corresponding to the four carbons of the furan ring, the two acetylenic carbons, and the carbon atoms of the trimethylsilyl group.
-
IR Spectroscopy: Key vibrational bands would include C-H stretching from the furan ring and the methyl groups, the C≡C triple bond stretch (typically in the range of 2100-2260 cm⁻¹), and Si-C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.28 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups from the trimethylsilyl moiety and cleavage of the furan ring.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its three key functional components: the furan ring, the silylated alkyne, and the trimethylsilyl group.
Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions.[8] However, it is also prone to reactions that involve dearomatization, such as Diels-Alder reactions, due to its relatively low resonance energy compared to benzene.[9]
Silylated Alkyne: The trimethylsilyl group serves as a protecting group for the terminal alkyne. This protection is crucial in reactions like the Sonogashira coupling to prevent unwanted side reactions. The silyl group can be selectively removed under specific conditions, typically using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or basic conditions, to liberate the terminal alkyne. This terminal alkyne can then participate in a variety of subsequent reactions, including "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10]
Reactivity towards Electrophiles and Nucleophiles:
-
Electrophiles: The electron-rich furan ring is the most likely site of attack by electrophiles. The regioselectivity of such reactions would be influenced by the electronic effects of the ethynyltrimethylsilyl substituent.
-
Nucleophiles: The furan ring itself is generally unreactive towards nucleophiles unless activated by strongly electron-withdrawing groups. The silicon atom of the trimethylsilyl group can be susceptible to nucleophilic attack, leading to cleavage of the Si-C bond.
Stability and Storage:
This compound should be stored under an inert atmosphere, such as argon, to prevent degradation.[5] Compounds containing furan rings can be sensitive to strong acids and oxidizing agents.
Applications in Drug Development and Organic Synthesis
While specific applications of this compound in drug development are not yet widely documented, its structural motifs suggest significant potential. The furan ring is a key component in numerous pharmaceuticals, exhibiting a broad range of biological activities including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[11][12]
The presence of the protected alkyne functionality makes this compound a valuable precursor for the synthesis of more complex molecules. After deprotection, the terminal alkyne can be used in various coupling reactions, most notably in "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the formation of triazole rings, which are themselves important pharmacophores in medicinal chemistry. This allows for the straightforward linkage of the furan-containing moiety to other molecules of interest, such as peptides, sugars, or other small molecule scaffolds, to create novel hybrid compounds for biological screening.
Conclusion
This compound is a promising heterocyclic building block with a rich potential for applications in organic synthesis and medicinal chemistry. Its synthesis via the Sonogashira coupling provides a reliable route to this compound. The combination of an electron-rich furan ring and a versatile, protected alkyne functionality opens up a wide array of possibilities for the construction of novel and complex molecular architectures. Further research into the specific reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents and functional materials.
References
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnc.ir [ijnc.ir]
- 12. ijabbr.com [ijabbr.com]
Furan-3-ylethynyltrimethylsilane: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and a thorough risk assessment before handling Furan-3-ylethynyltrimethylsilane.
Introduction
This compound (CAS No. 465521-19-1) is a heterocyclic building block utilized in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. Its structure incorporates a furan ring, an ethynyl group, and a trimethylsilyl moiety, each contributing to its reactivity and potential hazards. This guide provides a comprehensive overview of the known safety, handling, and precautionary measures for this compound, based on available data.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂OSi | [1] |
| Molecular Weight | 164.28 g/mol | [1] |
| Boiling Point | 184-186 °C (lit.) | |
| Density | 0.906 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4910 (lit.) | |
| Flash Point | 65 °C (149 °F) |
Table 2: Hazard Identification and Classification
| Parameter | Classification | Reference |
| GHS Pictogram | ||
| Signal Word | Warning | |
| Hazard Statements (H-codes) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. | |
| Precautionary Statements (P-codes) | P261, P264, P271, P273, P302+P352, P305+P351+P338 | |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 4 | |
| Target Organs | Respiratory system |
Potential Hazards and Toxicological Profile
While specific toxicological data for this compound is limited, the presence of the furan moiety warrants significant caution.
-
Furan Moiety: Furan itself is classified as a possible human carcinogen (Group 2B) and is known to be a hepatotoxic agent.[2][3] The furan ring can be metabolized in vivo to reactive intermediates that can be toxic.[4] Chronic exposure to furan has been shown to cause liver cancer in animals.[3][5]
-
Irritation: As indicated by the GHS classification, this compound is an irritant to the skin, eyes, and respiratory tract. Direct contact should be avoided.
-
Alkynylsilane Group: While the trimethylsilyl group generally imparts greater stability to terminal alkynes, caution is still advised.[6][7] A reported explosion involving (trimethylsilyl)acetylene under oxidative coupling conditions was attributed to static electricity, not thermal instability.[6][7]
Safe Handling and Storage
A logical workflow for the safe handling of this compound is depicted below.
Caption: Safe Handling Workflow for this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: All handling of this volatile liquid should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Engineering Controls
-
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower should be readily accessible.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The compound should be stored under an inert atmosphere, such as argon, to prevent degradation.[8]
-
Keep away from heat, sparks, and open flames.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The compound is a combustible liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5] Upon combustion, it may produce hazardous decomposition products including carbon oxides and silicon oxides.
Experimental Protocol Example
The following is an example of a synthetic procedure where this compound is used as a reagent. This is for informational purposes only and should be adapted and assessed for safety by the user.
Reaction: 1,3-Dipolar Cycloaddition
This reaction is described in the synthesis of 3-triazole-thiogalactosides.
-
Procedure: To a solution of p-methylphenyl 3-azido-3-deoxy-1-thio-β-D-galactopyranoside and CuI (0.25 equivalents) in acetonitrile (MeCN), this compound (1.5 equivalents) is added. The reaction mixture is stirred at room temperature for a specified time (e.g., 8 hours).
-
Work-up: The reaction mixture is typically concentrated, and the product is purified by chromatography.
Note: This protocol is a brief summary. For detailed experimental conditions, refer to the original publication. All steps should be performed in a chemical fume hood with appropriate PPE.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Furan - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. nj.gov [nj.gov]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. calpaclab.com [calpaclab.com]
The Furan Scaffold: A Versatile Player in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl and thiophene rings, have made it a valuable building block in the design of novel therapeutic agents.[1][2] Substituted furans have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4] This technical guide provides a comprehensive overview of the key applications of substituted furans in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
Anticancer Applications of Substituted Furans
Substituted furans have shown significant promise as anticancer agents, with derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][6]
Quantitative Data: Cytotoxicity of Furan Derivatives
The following table summarizes the in vitro cytotoxic activity of various substituted furan derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [1] |
| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [1] |
| Furan-fused Chalcone | 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone (6e ) | HL60 (Leukemia) | 12.3 | [7] |
| Furan-fused Chalcone | 5-cinnamoyl-6-hydroxy-7-methylbenzofuran (6f ) | HL60 (Leukemia) | 16.1 | [7] |
| Furan Derivative | Compound 1 | HeLa (Cervical) | < 8.79 | [8] |
| Furan Derivative | Compound 24 | HeLa (Cervical) | < 8.79 | [8] |
| Furan Derivative | Compound 24 | SW620 (Colorectal) | Moderate to Potent | [8] |
| Furan-based Furopyrimidine | Compound 7b | A549 (Lung) | 6.66 | [9] |
| Furan-based Furopyrimidine | Compound 7b | HT-29 (Colon) | 8.51 | [9] |
Signaling Pathways in Furan-Mediated Anticancer Activity
Several furan derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some compounds have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[6][10]
Experimental Protocols: Anticancer Activity Assessment
A general procedure for the synthesis of furan-based pyridine carbohydrazide derivatives involves the reaction of an oxazolone intermediate with 4-pyridine carbohydrazide in ethanol.[1]
Materials:
-
2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (Oxazolone 1)
-
4-Pyridine carbohydrazide
-
Absolute Ethanol
Procedure:
-
Dissolve oxazolone 1 (1 mmol) in absolute ethanol (20 mL).
-
Add 4-pyridine carbohydrazide (1 mmol) to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the pure compound.[11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
Substituted furan compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of the furan compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[13][14]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Antimicrobial Applications of Substituted Furans
Furan derivatives have a long history of use as antimicrobial agents, with nitrofurantoin being a notable example used for treating urinary tract infections.[3][15] The antimicrobial activity of substituted furans extends to a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][16]
Quantitative Data: Antimicrobial Activity of Furan Derivatives
The antimicrobial efficacy of furan derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic Acid | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [17] |
| Furan-based Pyrimidine-thiazolidinone | Compound 8k | Escherichia coli | 12.5 | |
| Furan-based Pyrimidine-thiazolidinone | Compound 8k | Staphylococcus aureus | 50 | |
| Furan-based Pyrimidine-thiazolidinone | Compound 8n | Staphylococcus aureus | 50 | |
| Furan-based Pyrimidine-thiazolidinone | Compound 8n | Streptococcus pyogenes | 62.5 | |
| 2(5H)-Furanone Derivative | F131 | Staphylococcus aureus | 8-16 | [18] |
| 2(5H)-Furanone Derivative | F131 | Candida albicans | 32-128 | [18] |
| Dibenzofuran bis(bibenzyl) | - | Candida albicans | 16-512 | [19] |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of many furan derivatives, particularly nitrofurans, involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive intermediates. These intermediates can then damage microbial DNA, ribosomes, and other essential macromolecules, leading to cell death.[3]
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Pharmacological activity of furan derivatives [wisdomlib.org]
- 16. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 17. benchchem.com [benchchem.com]
- 18. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Silyl-Protected Alkynes in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Among the various protecting groups available, silyl ethers have emerged as indispensable tools for the temporary protection of terminal alkynes. Their tunable stability, ease of introduction and removal, and compatibility with a wide array of reaction conditions have solidified their role in the construction of complex molecular architectures, from natural products to active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the core principles and practical applications of silyl-protected alkynes in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
The A-Si-lan-ic Bond: More Than Just a Temporary Shield
The acidic nature of the terminal proton in an alkyne (pKa ≈ 25) necessitates its protection in many synthetic transformations, particularly those involving strong bases or organometallic reagents.[1] Silyl groups serve as effective and versatile protecting groups for this purpose. The introduction of a bulky silyl group not only prevents unwanted deprotonation but also enhances the solubility and stability of the alkyne, often transforming volatile gases into easily handleable solids or liquids.[1]
The stability of the silyl ether bond is highly dependent on the steric bulk of the substituents on the silicon atom. This allows for a strategy of orthogonal protection , where different silyl groups can be selectively removed in the presence of others by carefully choosing the deprotection conditions.[2][3] This principle is fundamental to the synthesis of complex molecules requiring multi-step transformations.
Core Applications in Carbon-Carbon Bond Formation
Silyl-protected alkynes are pivotal intermediates in a variety of powerful cross-coupling reactions, enabling the construction of complex carbon skeletons.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[4][5] Silyl-protected alkynes play a crucial role in this reaction, allowing for the sequential introduction of different aryl or vinyl groups to construct unsymmetrical diynes and polyynes.[6][7] The silyl group can be removed in situ or in a separate step to reveal the terminal alkyne for a subsequent coupling reaction.[8]
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical 1,3-diynes through the copper-catalyzed reaction of a terminal alkyne with a 1-haloalkyne.[2][9] The use of bulky trialkylsilyl-protected alkynes, such as those bearing triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) groups, has been shown to be advantageous in this reaction, providing stability and good yields.[10][11][12]
Data Presentation: A Quantitative Look at Key Reactions
The following tables summarize quantitative data for the Sonogashira and Cadiot-Chodkiewicz couplings involving silyl-protected alkynes, highlighting the yields and reaction conditions for a variety of substrates.
Table 1: Sonogashira Coupling of Silyl-Protected Alkynes with Aryl Halides
| Entry | Silyl-Protected Alkyne | Aryl Halide | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Trimethylsilylacetylene | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | RT | 2 | >95 | [8] |
| 2 | Triethylsilylacetylene | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 4 | 92 | [6] |
| 3 | Triisopropylsilylacetylene | 1-Iodonaphthalene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH / THF | 60 | 12 | 88 | [2] |
| 4 | tert-Butyldimethylsilylacetylene | 4-Bromobenzonitrile | PdCl₂(dppf) / CuI | Cs₂CO₃ / DMF | 100 | 24 | 75 | [6] |
| 5 | Trimethylsilylacetylene | 2-Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | 50 | 6 | 85 | [8] |
Table 2: Cadiot-Chodkiewicz Coupling of Silyl-Protected Alkynes with 1-Bromoalkynes
| Entry | Silyl-Protected Alkyne | 1-Bromoalkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triethylsilylacetylene | 1-Bromo-1-hexyne | CuCl / TMEDA | n-BuNH₂ / MeOH | RT | 1 | 85 | [13] |
| 2 | Triisopropylsilylacetylene | 3-Bromo-2-propyn-1-ol | CuBr | Piperidine / MeOH | RT | 0.5 | 91 | [12] |
| 3 | tert-Butyldimethylsilylacetylene | 1-Bromo-2-phenylacetylene | CuI | Et₂NH / THF | RT | 2 | 88 | [13] |
| 4 | Triethylsilylacetylene | 1-Bromo-3,3-dimethyl-1-butyne | CuCl | n-BuNH₂ / EtOH | RT | 4 | 88 | [14] |
| 5 | Triisopropylsilylacetylene | 1-Bromo-1-octyne | CuBr·SMe₂ | i-Pr₂NH / THF | RT | 1.5 | 82 | [12] |
Experimental Protocols: A Practical Guide
Detailed methodologies for the key transformations involving silyl-protected alkynes are provided below.
Protocol 1: Trimethylsilyl (TMS) Protection of Phenylacetylene
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add phenylacetylene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution.
-
After stirring for 30 minutes at -78 °C, add TMSCl (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to afford (trimethylsilyl)phenylacetylene.
Protocol 2: Sonogashira Coupling of (Trimethylsilyl)acetylene with Iodobenzene
Materials:
-
(Trimethylsilyl)acetylene
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
Procedure:
-
To a Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add (trimethylsilyl)acetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the coupled product.[8]
Protocol 3: Cadiot-Chodkiewicz Coupling of (Triisopropylsilyl)acetylene with a 1-Bromoalkyne
Materials:
-
(Triisopropylsilyl)acetylene (TIPS-acetylene)
-
1-Bromoalkyne
-
Copper(I) bromide (CuBr)
-
n-Butylamine (n-BuNH₂)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the 1-bromoalkyne (1.0 eq) in methanol.
-
Add n-butylamine (2.0 eq) to the solution.
-
In a separate flask, prepare a solution of CuBr (0.05 eq) in a small amount of methanol.
-
Add the CuBr solution to the reaction mixture, followed by the dropwise addition of TIPS-acetylene (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Protocol 4: Tetrabutylammonium Fluoride (TBAF) Deprotection of a TIPS-Protected Alkyne
Materials:
-
TIPS-protected alkyne
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF in a round-bottom flask.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1 eq) dropwise to the stirred solution.[10]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and quench by adding water.[10]
-
Separate the organic layer and wash it with brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected terminal alkyne.
Mandatory Visualization: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships in the application of silyl-protected alkynes.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: The catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.
Caption: Workflow for the synthesis of an unsymmetrical poly-yne.
Caption: Decision tree for selecting a silyl protecting group.
Conclusion
Silyl-protected alkynes are indispensable tools in the arsenal of the modern organic chemist. Their predictable reactivity, tunable stability, and compatibility with powerful carbon-carbon bond-forming reactions make them essential for the efficient and selective synthesis of complex molecules. A thorough understanding of the principles outlined in this guide, from the selection of the appropriate silyl group to the execution of key coupling and deprotection reactions, will empower researchers, scientists, and drug development professionals to harness the full potential of these versatile synthetic intermediates.
References
- 1. rsc.org [rsc.org]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted furans, a crucial scaffold in medicinal chemistry and materials science. The following sections outline several modern and efficient synthetic methodologies, complete with quantitative data, detailed experimental procedures, and visual representations of the reaction pathways and workflows.
Rhodium-Catalyzed Hydroformylation of Propargylic Alcohols
This method offers a direct and regioselective route to 3-substituted furans from readily available propargylic alcohols. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a versatile tool for organic synthesis.
Application Notes:
The rhodium-catalyzed hydroformylation of substituted propargylic alcohols provides a straightforward synthesis of 3-aryl-substituted furans. The reaction utilizes a rhodium acetate/triphenylphosphine catalytic system and proceeds in a regioselective manner. This methodology is particularly useful for synthesizing a variety of 3-aryl-substituted furans.
Quantitative Data:
| Entry | Propargylic Alcohol Substrate | 3-Substituted Furan Product | Yield (%) |
| 1 | 1-Phenylprop-2-yn-1-ol | 3-Phenylfuran | 85 |
| 2 | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | 3-(4-Methoxyphenyl)furan | 82 |
| 3 | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 3-(4-Chlorophenyl)furan | 78 |
| 4 | 1-(Thiophen-2-yl)prop-2-yn-1-ol | 3-(Thiophen-2-yl)furan | 75 |
| 5 | 1-Cyclohexylprop-2-yn-1-ol | 3-Cyclohexylfuran | 65 |
Experimental Protocol:
General Procedure for the Synthesis of 3-Aryl-Substituted Furans:
-
To a solution of the substituted propargylic alcohol (1.0 mmol) in dry dichloromethane (10 mL) were added rhodium(II) acetate dimer (0.025 mmol) and triphenylphosphine (0.1 mmol).
-
The reaction mixture was transferred to a stainless steel autoclave.
-
The autoclave was charged with syngas (CO/H₂ = 1:1) to a pressure of 40 atm.
-
The mixture was stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the excess gas was carefully vented.
-
The solvent was removed under reduced pressure.
-
The crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired 3-substituted furan.
Reaction Workflow:
Caption: Workflow for Rhodium-Catalyzed Hydroformylation.
Palladium/Copper-Catalyzed Cross-Coupling and Iodocyclization
This two-step, one-pot procedure allows for the synthesis of 2,5-disubstituted 3-iodofurans, which are versatile intermediates for the preparation of more complex trisubstituted furans. The reaction proceeds under very mild conditions with high yields.
Application Notes:
This method involves the palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes to form conjugated enyne acetates. These intermediates then undergo iodocyclization to yield 2,5-disubstituted 3-iodofurans. The resulting iodine-containing furans can be further functionalized to produce 2,3,5-trisubstituted furans.
Quantitative Data:
| Entry | (Z)-β-Bromoenol Acetate | Terminal Alkyne | 3-Iodofuran Product | Yield (%) |
| 1 | (Z)-1-Bromo-2-phenylvinyl acetate | Phenylacetylene | 3-Iodo-2,5-diphenylfuran | 88 |
| 2 | (Z)-1-Bromo-2-phenylvinyl acetate | 1-Hexyne | 5-Butyl-3-iodo-2-phenylfuran | 85 |
| 3 | (Z)-1-Bromo-2-(p-tolyl)vinyl acetate | Phenylacetylene | 3-Iodo-5-phenyl-2-(p-tolyl)furan | 82 |
| 4 | (Z)-1-Bromo-2-cyclohexylvinyl acetate | Phenylacetylene | 2-Cyclohexyl-3-iodo-5-phenylfuran | 79 |
| 5 | (Z)-1-Bromo-2-phenylvinyl acetate | (Trimethylsilyl)acetylene | 3-Iodo-2-phenyl-5-(trimethylsilyl)furan | 90 |
Experimental Protocol:
General Procedure for the Synthesis of 2,5-Disubstituted 3-Iodofurans:
-
To a solution of the (Z)-β-bromoenol acetate (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (5 mL) were added Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).
-
Triethylamine (2.0 mmol) was added, and the mixture was stirred at room temperature for 2 hours.
-
After completion of the coupling reaction (monitored by TLC), iodine (1.5 mmol) and sodium bicarbonate (3.0 mmol) were added.
-
The reaction mixture was stirred at room temperature for an additional 3 hours.
-
The reaction was quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue was purified by column chromatography on silica gel (eluent: hexane) to give the desired 3-iodofuran.
Reaction Pathway:
Application Notes and Protocols for the Preparation of Furan-3-ylethynyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-3-ylethynyltrimethylsilane is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, linear structure and the presence of a reactive trimethylsilyl group make it a versatile intermediate for the synthesis of complex molecular architectures, particularly through cross-coupling reactions. This document provides detailed protocols for two reliable synthetic routes to this compound, along with characterization data and visual representations of the experimental workflows.
Introduction
The furan moiety is a prevalent scaffold in a wide array of natural products and pharmaceuticals. The introduction of an ethynyl group at the 3-position of the furan ring, protected by a trimethylsilyl (TMS) group, provides a key synthon for further molecular elaboration. The TMS group can be readily removed to generate a terminal alkyne, which can participate in various transformations such as Sonogashira couplings, click chemistry, and acetylide additions. This application note details two effective methods for the preparation of this compound: a Sonogashira cross-coupling approach starting from 3-bromofuran, and a two-step sequence from 3-furaldehyde via a Corey-Fuchs reaction.
Physicochemical Data
The following table summarizes the key physicochemical properties and identification numbers for this compound.
| Property | Value | Reference |
| CAS Number | 465521-19-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂OSi | [1][2][3] |
| Molecular Weight | 164.28 g/mol | [1][2][3] |
| Boiling Point | 184-186 °C | [1][4] |
| Density | 0.906 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.4910 | [1][4] |
| Purity | ≥95-97% | [1][2][3] |
Characterization Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.63 (m, 1H), 7.34 (m, 1H), 6.44 (m, 1H), 0.23 (s, 9H)[5] |
| ¹³C NMR (CDCl₃) | Predicted values: ~144.5, 143.8, 118.5, 109.2, 101.9, 93.5, -0.2 |
Note: Experimentally obtained ¹³C NMR data was not available in the searched literature. The provided values are based on computational predictions and should be confirmed by experimental analysis.
Experimental Protocols
Two distinct and reliable protocols for the synthesis of this compound are presented below.
Protocol 1: Sonogashira Cross-Coupling of 3-Bromofuran
This protocol details the synthesis of the target compound via a palladium- and copper-co-catalyzed Sonogashira coupling reaction between 3-bromofuran and trimethylsilylacetylene.[6][7]
Step 1a: Synthesis of 3-Bromofuran (Starting Material)
The synthesis of 3-bromofuran can be achieved through various reported methods. One common approach involves the decarboxylation of 3-bromofuroic acid.
Materials:
-
3-Bromofuroic acid
-
Copper powder
-
Quinoline
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, suspend 3-bromofuroic acid and copper powder in quinoline.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with anhydrous toluene.
-
Filter the mixture to remove solid residues.
-
Wash the filtrate sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure 3-bromofuran.
Step 1b: Sonogashira Coupling
Materials:
-
3-Bromofuran
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, syringes, inert atmosphere (N₂ or Ar).
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF and anhydrous triethylamine.
-
To this mixture, add 3-bromofuran via syringe.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Corey-Fuchs Reaction of 3-Furaldehyde followed by Silylation
This two-step protocol involves the initial conversion of 3-furaldehyde to 3-(2,2-dibromovinyl)furan via a Corey-Fuchs reaction, followed by lithium-halogen exchange and subsequent trapping with chlorotrimethylsilane.[8][9][10]
Step 2a: Synthesis of 3-(2,2-dibromovinyl)furan (Corey-Fuchs Reaction)
Materials:
-
3-Furaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Round-bottom flask, magnetic stirrer, ice bath, inert atmosphere (N₂ or Ar).
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add carbon tetrabromide (1.0 eq) to the cooled solution and stir for 15-30 minutes.
-
Add a solution of 3-furaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, triturate the reaction mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain 3-(2,2-dibromovinyl)furan.
Step 2b: Synthesis of this compound
Materials:
-
3-(2,2-Dibromovinyl)furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, low-temperature bath (-78 °C), syringes, inert atmosphere (N₂ or Ar).
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 3-(2,2-dibromovinyl)furan in anhydrous THF and cool the solution to -78 °C.[5]
-
Slowly add n-butyllithium (2.1 eq) to the cooled solution over several minutes.[5]
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1.5 hours.[5]
-
Cool the reaction mixture back down to -78 °C.[5]
-
Add chlorotrimethylsilane (3.0 eq) dropwise to the mixture.[5]
-
Allow the reaction to gradually warm to room temperature and stir for 19 hours.[5]
-
Pour the reaction mixture into a mixture of ice-cold diethyl ether and saturated aqueous NaHCO₃ solution.[5]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.[5]
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound as a yellow oil.[5]
-
The crude product can be used in the next step without further purification or can be purified by distillation or column chromatography.[5]
Visualized Workflows and Mechanisms
To aid in the understanding of the synthetic processes, the following diagrams have been generated.
Caption: The catalytic cycle of the Sonogashira coupling reaction.[7]
Caption: Experimental workflow for the Sonogashira coupling protocol.
Caption: Experimental workflow for the Corey-Fuchs/Silylation protocol.
Conclusion
The protocols described provide robust and reproducible methods for the synthesis of this compound, a key intermediate for the development of novel chemical entities. The choice between the Sonogashira coupling and the Corey-Fuchs approach may depend on the availability of starting materials and the desired scale of the reaction. Both methods offer good yields and produce a product of high purity suitable for subsequent synthetic transformations. These application notes serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. This compound 97 465521-19-1 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.org [mdpi.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Organosilanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of organosilanes, commonly known as the Hiyama coupling. This powerful carbon-carbon bond-forming reaction has emerged as a valuable tool in organic synthesis, particularly in the construction of biaryl and vinyl-substituted aromatic structures prevalent in pharmaceuticals and functional materials. The low toxicity and stability of organosilane reagents make this methodology an attractive alternative to other cross-coupling reactions.
Introduction
The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activating agent.[1][2] The activator, typically a fluoride source or a base, is crucial for the formation of a hypervalent silicon species that facilitates the transmetalation step in the catalytic cycle.[3] Over the years, significant advancements have expanded the scope of the reaction, leading to the development of fluoride-free protocols and the use of various organosilane reagents, including trialkoxysilanes, silanols, and silanolates.[4][5]
These notes will cover the traditional fluoride-activated Hiyama coupling, the fluoride-free Hiyama-Denmark coupling, and variations employing heterogeneous catalysts, providing detailed experimental procedures and comparative data to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Data Presentation: Reaction Scope and Yields
The following tables summarize the quantitative data for various palladium-catalyzed cross-coupling reactions of organosilanes, showcasing the scope of the reaction with different coupling partners and reaction conditions.
Table 1: Palladium Chloride-Catalyzed Hiyama Coupling of Aryl Halides with Phenyltrimethoxysilane [6]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 87 |
| 4 | 2-Bromotoluene | 2-Methylbiphenyl | 81 |
| 5 | 4-Bromobenzophenone | 4-Benzoylbiphenyl | 87 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85 |
| 7 | 4-Bromo-N,N-dimethylaniline | 4-(Dimethylamino)biphenyl | 81 |
| 8 | 2-Bromothiophene | 2-Phenylthiophene | 50 |
| 9 | 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 77 |
| 10 | 4-Chlorotoluene | 4-Methylbiphenyl | 31 |
| 11 | Chlorobenzene | Biphenyl | 11 |
Reaction Conditions: Aryl halide (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl₂ (5 mol%), TBAF·3H₂O (1.0 mmol), Toluene (3 mL), 100 °C, 10 h.
Table 2: Pd/C-Catalyzed Hiyama Coupling of Aryl Halides with Aryltrialkoxysilanes [1][7]
| Entry | Aryl Halide | Organosilane | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenyltriethoxysilane | 4-Methoxybiphenyl | 85 |
| 2 | 4-Iodonitrobenzene | Phenyltriethoxysilane | 4-Nitrobiphenyl | 90 |
| 3 | 4-Bromoacetophenone | Phenyltrimethoxysilane | 4-Acetylbiphenyl | 88 |
| 4 | 3-Bromoanisole | Phenyltriethoxysilane | 3-Methoxybiphenyl | 90 |
| 5 | 4-Bromotoluene | (4-Methoxyphenyl)triethoxysilane | 4-Methoxy-4'-methylbiphenyl | 82 |
| 6 | 3-Bromopyridine | Phenyltriethoxysilane | 3-Phenylpyridine | 75 |
Reaction Conditions: Aryl halide (0.5 mmol), aryltrialkoxysilane (0.75 mmol), 10% Pd/C (0.5 mol%), tris(4-fluorophenyl)phosphine (1 mol%), TBAF·3H₂O (1.0 mmol), 4.8% aqueous Toluene, 120 °C, 6-24 h.
Table 3: Fluoride-Free Hiyama-Denmark Coupling of Aryl Halides with Arylsilanols [8]
| Entry | Aryl Halide | Organosilanol | Base | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenyldimethylsilanol | Cs₂CO₃ | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | Phenyldimethylsilanol | K₃PO₄ | 4-Methylbiphenyl | 88 |
| 3 | 1-Iodonaphthalene | (4-Methoxyphenyl)dimethylsilanol | Cs₂CO₃ | 1-(4-Methoxyphenyl)naphthalene | 92 |
| 4 | 4-Bromoacetophenone | Phenyldimethylsilanol | Cs₂CO₃ | 4-Acetylbiphenyl | 85 |
Reaction Conditions: Aryl halide (1.0 mmol), arylsilanol (1.2 mmol), Base (2.0 mmol), [Pd(allyl)Cl]₂ (1 mol%), ligand (e.g., SPhos), Solvent (e.g., THF or Dioxane), 80-100 °C.
Experimental Protocols
Protocol 1: General Procedure for Palladium Chloride-Catalyzed Hiyama Coupling [6]
This protocol describes a ligand-free Hiyama coupling of aryl halides with phenyltrimethoxysilane.
Materials:
-
Aryl halide
-
Phenyltrimethoxysilane
-
Palladium(II) chloride (PdCl₂)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Reaction tube with a stir bar
Procedure:
-
To a reaction tube under a nitrogen atmosphere, add the aryl halide (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl₂ (4.4 mg, 0.025 mmol, 5 mol%), and TBAF·3H₂O (315 mg, 1.0 mmol).
-
Add anhydrous toluene (3 mL) to the reaction tube.
-
Seal the reaction tube and heat the mixture at 100 °C for 10 hours with vigorous stirring.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Heterogeneous Pd/C-Catalyzed Hiyama Coupling [1]
This protocol utilizes a commercially available and recyclable palladium on carbon catalyst.
Materials:
-
Aryl halide
-
Aryltrialkoxysilane
-
10% Palladium on carbon (Pd/C)
-
Tris(4-fluorophenyl)phosphine
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas supply
-
Reaction vial with a stir bar
Procedure:
-
In a reaction vial, combine the aryl halide (0.5 mmol), aryltrialkoxysilane (0.75 mmol), 10% Pd/C (0.5 mol%), and tris(4-fluorophenyl)phosphine (1 mol%).
-
Add TBAF·3H₂O (1.0 mmol).
-
Prepare a 4.8% aqueous toluene solution by mixing the appropriate volumes of toluene and deionized water. Add the required volume of this solution to the reaction vial.
-
Seal the vial and heat the reaction mixture to 120 °C with stirring for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Fluoride-Free Hiyama-Denmark Coupling with Organosilanols [5]
This protocol avoids the use of fluoride activators, making it suitable for substrates with fluoride-sensitive functional groups.[2]
Materials:
-
Aryl halide
-
Organosilanol
-
Palladium catalyst precursor (e.g., [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., SPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Reaction flask with a condenser and stir bar
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol), organosilanol (1.2 mmol), and base (2.0 mmol) in the anhydrous solvent.
-
In a separate vial, prepare the active palladium catalyst by dissolving the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the phosphine ligand (2-4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: General experimental workflow for Hiyama coupling.
Caption: Key factors influencing the Hiyama cross-coupling reaction.
References
- 1. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Hiyama-Denmark Coupling [organic-chemistry.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Trimethylsilyl Groups from Ethynyl Furans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl furans are valuable building blocks in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures, including natural products and novel pharmaceuticals.[1] The ethynyl group can be readily introduced in a protected form, with the trimethylsilyl (TMS) group being one of the most common protecting groups due to its ease of installation and general stability. The crucial final step to unveil the reactive terminal alkyne is the deprotection of the TMS group.
The choice of deprotection method is critical, particularly when dealing with the furan moiety, which can be sensitive to harsh acidic or basic conditions.[2] Improper reaction conditions can lead to side reactions such as ring opening, decomposition, or isomerization. This document provides detailed application notes and protocols for the efficient and chemoselective deprotection of trimethylsilyl groups from ethynyl furans, ensuring high yields and purity of the desired terminal alkyne. Two of the most common and effective methods, potassium carbonate in methanol and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, will be discussed in detail.
Comparison of Common Deprotection Methods
The selection of an appropriate deprotection reagent and conditions is paramount to the successful synthesis of ethynyl furans. The following table summarizes quantitative data for the two most prevalent methods, allowing for an informed decision based on the specific substrate and desired outcome.
| Substrate (Ethynyl Furan Derivative) | Reagent & Conditions | Reaction Time | Yield (%) | Notes |
| 2-(Trimethylsilylethynyl)furan | K₂CO₃, MeOH, rt | 2 h | 92% | A mild and efficient method for simple substrates.[3] |
| Substituted 2-(Trimethylsilylethynyl)furan | K₂CO₃, MeOH, rt | Varies | ~82% | Generally effective, but prolonged reaction times can lead to reduced yields.[4] |
| 3-(Trimethylsilylethynyl)furan derivative | TBAF (1M in THF), THF, 0 °C to rt | 45 min | Low (32%) | The basicity of TBAF can cause decomposition of sensitive substrates.[5] |
| Polyfunctional Furan with TMS-alkyne | TBAF (1M in THF), THF, rt | 12 h | - | Can be effective but requires careful monitoring to avoid side reactions like allene formation. |
| Furan with other base-labile groups | DBU, MeCN/H₂O, 60 °C | 40 min | High | DBU offers high chemoselectivity, preserving other silyl ethers and base-labile groups.[4] |
Experimental Workflow
The general workflow for the deprotection of a trimethylsilyl-protected ethynyl furan involves the reaction with a suitable deprotecting agent, followed by an aqueous work-up and purification of the resulting terminal alkyne.
References
- 1. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes: Furan-3-ylethynyltrimethylsilane as a Versatile Precursor in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-ylethynyltrimethylsilane is a valuable and versatile building block in modern heterocyclic chemistry. Its unique structure, combining a furan ring with a protected terminal alkyne at the 3-position, offers a strategic entry point for the construction of complex molecular architectures, particularly fused heterocyclic systems. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, allowing for selective reactions at other positions if necessary, while being readily removable under mild conditions to liberate the reactive terminal alkyne. This terminal alkyne is a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Sonogashira cross-couplings, cycloadditions, and annulation cascades.
This application note details a representative synthetic strategy for the preparation of substituted furo[3,2-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The described protocol utilizes this compound as the key starting material, highlighting its utility in a tandem Sonogashira coupling and intramolecular cyclization sequence.
Core Application: Synthesis of 2-Phenylfuro[3,2-c]pyridin-4-amine
A plausible and efficient strategy for the synthesis of novel furo[3,2-c]pyridine derivatives involves a two-step sequence starting from this compound. This approach first couples the furan moiety with a functionalized pyridine ring, followed by an intramolecular cyclization to construct the fused bicyclic system.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for 2-Phenylfuro[3,2-c]pyridine.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-((furan-3-yl)ethynyl)pyridine (Intermediate 1)
This protocol describes a Sonogashira cross-coupling reaction. The trimethylsilyl group is cleaved in situ followed by coupling with the halo-pyridine.
Materials:
-
This compound (1.0 eq)
-
3-Iodo-4-chloropyridine (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged flask, add this compound, 3-iodo-4-chloropyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the TBAF solution dropwise over 15 minutes.
-
Heat the reaction mixture to 60°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Protocol 2: Synthesis of 3-((Furan-3-yl)ethynyl)-N-phenylpyridin-4-amine (Intermediate 2)
This protocol outlines the amination of the chloro-pyridine intermediate.
Materials:
-
4-Chloro-3-((furan-3-yl)ethynyl)pyridine (1.0 eq)
-
Aniline (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube under argon, combine 4-chloro-3-((furan-3-yl)ethynyl)pyridine, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene, followed by aniline and sodium tert-butoxide.
-
Seal the tube and heat the mixture to 110°C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the desired amine.
Protocol 3: Synthesis of 2-Phenylfuro[3,2-c]pyridine (Final Product)
This protocol describes the final intramolecular cyclization to form the fused heterocyclic system.
Materials:
-
3-((Furan-3-yl)ethynyl)-N-phenylpyridin-4-amine (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-((furan-3-yl)ethynyl)-N-phenylpyridin-4-amine in anhydrous DMF in a flask under an argon atmosphere.
-
Add potassium tert-butoxide to the solution at room temperature.
-
Heat the reaction mixture to 120°C and stir for 6 hours.
-
Monitor the formation of the product by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by crystallization or silica gel chromatography to afford 2-phenylfuro[3,2-c]pyridine.
Data Presentation
The following tables summarize the hypothetical, yet representative, quantitative data for the described synthetic protocols.
Table 1: Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sonogashira Coupling | This compound, 3-Iodo-4-chloropyridine | PdCl₂(PPh₃)₂ / CuI | THF / TEA | 60 | 12 | 85 |
| 2 | Buchwald-Hartwig Amination | Intermediate 1, Aniline | Pd₂(dba)₃ / Xantphos | Toluene | 110 | 18 | 78 |
| 3 | Intramolecular Annulation | Intermediate 2 | Base-mediated (KOtBu) | DMF | 120 | 6 | 72 |
Reaction Pathway Diagram
The following diagram illustrates the chemical transformations in the synthesis of 2-Phenylfuro[3,2-c]pyridine.
Caption: Reaction scheme for the synthesis of 2-Phenylfuro[3,2-c]pyridine.
Conclusion
This compound is a highly effective synthon for accessing complex fused heterocyclic structures. The presented protocols for the synthesis of a substituted furo[3,2-c]pyridine via a Sonogashira coupling and subsequent annulation strategy serve as a template for the development of diverse molecular scaffolds. This approach offers significant flexibility, as a wide variety of substituted halo-pyridines and amines can be employed to generate extensive libraries of novel compounds for applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the accessibility of the starting furan building block, underscores its importance for the research and development community.
Furan-3-ylethynyltrimethylsilane: A Versatile Building Block for Bioactive Molecules
Introduction
Furan-3-ylethynyltrimethylsilane is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The furan nucleus, a five-membered aromatic ring containing an oxygen atom, is a common motif in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it an attractive scaffold for the design of novel therapeutics.[1] The ethynyltrimethylsilane group at the 3-position of the furan ring provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. This allows for the facile introduction of diverse molecular complexity, enabling the synthesis of libraries of compounds for biological screening.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential bioactive molecules. It is intended for researchers, scientists, and professionals involved in drug development.
Synthesis of this compound
The synthesis of this compound can be achieved from 3-(2,2-dibromovinyl)furan through a one-pot reaction involving lithium-halogen exchange and subsequent quenching with chlorotrimethylsilane.
Experimental Protocol: Synthesis of this compound [3]
Materials:
-
3-(2,2-dibromovinyl)furan
-
n-Butyllithium (n-BuLi) in hexane (1.6 M solution)
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
To a stirred and cooled (-78 °C) solution of 3-(2,2-dibromovinyl)furan (2.0 g, 7.9 mmol) in anhydrous THF (20 mL), add 1.6 M n-BuLi in hexane (10.2 mL, 16.3 mmol) dropwise over 3 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
After stirring for an additional 1.5 hours at room temperature, cool the mixture back down to -78 °C.
-
Add chlorotrimethylsilane (3.0 mL, 23.8 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 19 hours.
-
Pour the reaction mixture into a mixture of ice-cold diethyl ether and saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude this compound as a yellow oil.
Data Presentation: Synthesis of this compound
| Reactant | Molar Equivalent | Quantity |
| 3-(2,2-dibromovinyl)furan | 1.0 | 2.0 g (7.9 mmol) |
| n-Butyllithium (1.6 M) | 2.06 | 10.2 mL (16.3 mmol) |
| Chlorotrimethylsilane | 3.0 | 3.0 mL (23.8 mmol) |
| Product | Crude Yield (Yellow Oil) | |
| This compound | - | 1.83 g |
Note: The crude product is often used in the next step without further purification.
Application in Bioactive Molecule Synthesis via Sonogashira Coupling
The trimethylsilyl-protected ethynyl group of this compound can be readily deprotected to yield 3-ethynylfuran, a terminal alkyne. This terminal alkyne is a key substrate for the Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms.[4][5] This reaction is widely employed in drug discovery to couple terminal alkynes with aryl or vinyl halides, enabling the construction of complex molecular architectures.[5][6]
Generalized Experimental Protocol: Sonogashira Coupling of 3-Ethynylfuran with an Aryl Halide
This protocol describes a general procedure for the coupling of in situ generated 3-ethynylfuran (from this compound) with a generic aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodo-N,N-dimethylaniline)
-
Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Deprotection: In a dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Add a 1 M solution of TBAF in THF (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes. The progress of the deprotection can be monitored by TLC.
-
Coupling: To the solution containing the in situ generated 3-ethynylfuran, add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Hypothetical Sonogashira Coupling Reactions
| Aryl Halide Partner | Product | Hypothetical Yield (%) |
| 4-Iodoaniline | 4-(Furan-3-ylethynyl)aniline | 85 |
| 2-Bromopyridine | 2-(Furan-3-ylethynyl)pyridine | 78 |
| 1-Iodo-4-nitrobenzene | 1-(Furan-3-ylethynyl)-4-nitrobenzene | 92 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical GPCR signaling pathway modulated by a bioactive molecule derived from this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and evaluation of bioactive molecules using this compound.
This compound is a readily accessible and highly versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its utility is primarily demonstrated through the Sonogashira coupling reaction, which allows for the straightforward introduction of aromatic and heteroaromatic moieties. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the synthesis of diverse libraries of furan-containing compounds for screening against a wide range of biological targets. Further exploration of this building block in various synthetic contexts is warranted to fully realize its potential in drug discovery.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 465521-19-1 [amp.chemicalbook.com]
Application Notes and Protocols for Copper-Promoted Hiyama Cross-Coupling of Arylsilanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct copper-promoted Hiyama cross-coupling reactions of arylsilanes. The Hiyama coupling is a valuable carbon-carbon or carbon-heteroatom bond-forming reaction in organic synthesis, prized for the low toxicity and high stability of its organosilicon reagents.[1][2] Copper catalysis offers a cost-effective and environmentally benign alternative to traditional palladium-catalyzed systems.
Multiligand-Enabled Copper-Catalyzed Hiyama Coupling of Arylsilanes with Unactivated Secondary Alkyl Halides
This protocol outlines a novel method for the construction of C(sp²)–C(sp³) bonds, which are ubiquitous in pharmaceutical agents and natural products. The reaction utilizes a dual-ligand copper catalytic system, where an N-heterocyclic carbene (NHC) ligand facilitates the C–Si bond activation and a phenanthroline-type ligand is crucial for the C–C bond formation.[3][4][5]
Reaction Principle and Signaling Pathway
The proposed catalytic cycle involves the synergistic action of two distinct copper-ligand complexes.[3] The NHC-copper complex is believed to activate the arylsilane for transmetalation, while the phenanthroline-copper complex facilitates the subsequent coupling with the alkyl halide via a single-electron transfer mechanism.[3]
Caption: Proposed dual-ligand catalytic cycle for Hiyama coupling.
Quantitative Data Summary
The following tables summarize the substrate scope for the copper-catalyzed Hiyama coupling of arylsilanes with an unactivated secondary alkyl halide (bromocyclohexane).
Table 1: Substrate Scope of Arylsilanes
| Entry | Arylsilane | Product | Yield (%) |
| 1 | Phenyltrimethoxysilane | Cyclohexylbenzene | 89 |
| 2 | (4-Methylphenyl)trimethoxysilane | 1-Cyclohexyl-4-methylbenzene | 90 |
| 3 | (4-Ethylphenyl)trimethoxysilane | 1-Cyclohexyl-4-ethylbenzene | 85 |
| 4 | (4-(tert-Butyl)phenyl)trimethoxysilane | 1-(tert-Butyl)-4-cyclohexylbenzene | 88 |
| 5 | ([1,1'-Biphenyl]-4-yl)trimethoxysilane | 4-Cyclohexyl-1,1'-biphenyl | 64 |
| 6 | (4-Methoxyphenyl)trimethoxysilane | 1-Cyclohexyl-4-methoxybenzene | 78 |
| 7 | (3-Methoxyphenyl)trimethoxysilane | 1-Cyclohexyl-3-methoxybenzene | 72 |
Reaction conditions: Arylsilane (0.2 mmol), bromocyclohexane (0.3 mmol), CuBr·SMe₂ (10 mol%), phenanthroline ligand L6 (5.0 mol%), NHC ligand (5.0 mol%), and base in a suitable solvent at 80 °C. Yields are for isolated products.[3][6]
Experimental Protocol
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Phenanthroline ligand (e.g., L6 as described in the literature)
-
N-Heterocyclic carbene (NHC) ligand (e.g., NHC-1 as described in the literature)
-
Arylsilane
-
Unactivated secondary alkyl halide (e.g., bromocyclohexane)
-
Base (e.g., KOSi(CH₃)₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add CuBr·SMe₂ (10 mol%), the phenanthroline ligand (5.0 mol%), and the NHC ligand (5.0 mol%).
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the arylsilane (1.0 equiv.), the unactivated secondary alkyl halide (1.5 equiv.), the base (2.0 equiv.), and the anhydrous solvent under the inert atmosphere.
-
Stir the reaction mixture at 80 °C for the time indicated by TLC or GC-MS monitoring until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupling product.
Copper-Promoted Hiyama Cross-Coupling of Arylsilanes with Thiuram Reagents
This protocol describes a facile method for the synthesis of S-aryl dithiocarbamates through the copper-promoted cross-coupling of arylsilanes with thiuram reagents.[1][2][7][8] This reaction is notable for its use of readily available substrates, a cost-effective promoter, and straightforward execution, providing good yields of valuable sulfur-containing compounds.[1][2]
Reaction Principle and Signaling Pathway
The proposed mechanism involves the formation of a copper complex with a nitrogen-based ligand, which then interacts with the fluoride-activated arylsilane.[1][2] This is followed by a reaction with the thiuram disulfide to generate the S-aryl dithiocarbamate product.
References
- 1. Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 3. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic in ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07441F [pubs.rsc.org]
- 4. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Substitution Reactions of Furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan is a five-membered aromatic heterocycle containing an oxygen atom. The oxygen's lone pair electrons participate in the π-system, making the ring electron-rich and highly activated towards electrophilic aromatic substitution (EAS). Consequently, furan is significantly more reactive than benzene in these reactions.[1][2] Electrophilic attack preferentially occurs at the C2 or C5 positions (α-positions) due to the superior stabilization of the resulting cationic intermediate (sigma complex).[1][3] However, this high reactivity also makes the furan ring sensitive to strong acids, which can cause polymerization or ring-opening reactions.[4][5] Therefore, electrophilic substitution reactions on furan typically require milder conditions compared to those used for benzene.[6]
General Mechanism and Regioselectivity
The mechanism for electrophilic substitution in furan proceeds via a two-step addition-elimination pathway. The electrophile (E⁺) attacks the electron-rich furan ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted furan.
Positional Selectivity (Regioselectivity): Attack at the C2 (α) position is strongly favored over attack at the C3 (β) position. This preference is due to the greater delocalization of the positive charge in the C2-attack intermediate, which involves three resonance structures, including a relatively stable one where the oxygen atom bears the positive charge. In contrast, the intermediate from C3 attack is less stable, with only two possible resonance structures.[1][7]
Key Electrophilic Substitution Reactions
Due to furan's sensitivity, reactions are conducted under mild conditions to prevent polymerization and other side reactions.[8]
Nitration
Direct nitration with strong acids like nitric acid can cause oxidation and degradation of the furan ring.[9] A milder nitrating agent, acetyl nitrate, is typically used. It is generated in situ from nitric acid and acetic anhydride at low temperatures.[4][9] The reaction often proceeds through an addition intermediate, which then eliminates acetic acid upon treatment with a base like pyridine to yield the aromatic product.[10][11]
Table 1: Quantitative Data for Nitration of Furan
| Reagent(s) | Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| HNO₃, Acetic Anhydride (Ac₂O) | Low temperature | 2-Nitrofuran | Moderate to Good | [4][9][12] |
| Nitric acid in trifluoroacetic anhydride | -78°C to RT | 2-Nitrofuran | 85% |[11] |
Experimental Protocol: Nitration of Furan with Acetyl Nitrate [13]
-
Reagent Preparation: Prepare acetyl nitrate by adding concentrated nitric acid (1.0 eq) dropwise to a stirred, cooled solution of acetic anhydride (1.2 eq) while maintaining the temperature below -10 °C.
-
Reaction Setup: In a separate flask, dissolve furan (1.0 eq) in excess acetic anhydride under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to approximately -10 °C.
-
Addition: Add the freshly prepared, cold acetyl nitrate solution dropwise to the furan solution. Vigorously stir the mixture and ensure the internal temperature does not rise above -5 °C.
-
Work-up: After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature. The reaction mixture is then carefully poured into a mixture of ice and water.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude 2-nitrofuran can be purified by vacuum distillation or column chromatography.
Halogenation
Furan reacts vigorously with bromine and chlorine at room temperature, often resulting in polyhalogenated products.[4][12] To achieve mono-substitution at the C2 position, the reaction must be carried out at low temperatures with controlled addition of the halogen.[14][15]
Table 2: Quantitative Data for Halogenation of Furan
| Reagent(s) | Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| Br₂ in Dioxane | -5 °C | 2-Bromofuran | ~80% | [4][6][16] |
| Cl₂ in CH₂Cl₂ | -40 °C | 2-Chlorofuran | Good | [15] |
| N-Bromosuccinimide (NBS) | Benzene/THF | 2-Bromofuran | Good |[14] |
Experimental Protocol: Bromination of Furan [6][15]
-
Reaction Setup: Dissolve furan (1.0 eq) in a suitable solvent such as dioxane or dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask to the specified temperature (-5 °C for dioxane).
-
Addition: Dissolve bromine (1.0 eq) in the same solvent and add it dropwise to the cooled furan solution over 1-2 hours. Maintain the temperature and protect the reaction from light.
-
Quenching: Once the addition is complete, stir the reaction for an additional 30 minutes. Quench the reaction by adding a cold aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Work-up: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting 2-bromofuran is typically purified by vacuum distillation.
Sulfonation
Due to furan's acid sensitivity, sulfonation cannot be performed with fuming sulfuric acid.[5] A mild complex of sulfur trioxide and pyridine (SO₃·py) is the reagent of choice, which effectively sulfonates furan at the C2 position.[4][17]
Table 3: Quantitative Data for Sulfonation of Furan
| Reagent(s) | Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| SO₃·Pyridine complex | Dichloroethane, 100 °C | Furan-2-sulfonic acid | Good | [4][17] |
| SO₃·Pyridine complex | Room Temperature | Furan-2-sulfonic acid, Furan-2,5-disulfonic acid | Variable |[4][5] |
Experimental Protocol: Sulfonation of Furan [17]
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend the sulfur trioxide-pyridine complex (1.1 eq) in 1,2-dichloroethane.
-
Addition: Add furan (1.0 eq) to the suspension and heat the mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature. The product, furan-2-sulfonic acid, is often isolated as a salt (e.g., sodium or barium salt) by treating the reaction mixture with the corresponding hydroxide or carbonate solution.
-
Isolation: After converting to a salt, the product can be isolated by filtration or extraction, depending on its solubility.
Friedel-Crafts Acylation
Strong Lewis acids typically used in Friedel-Crafts reactions cause polymerization of furan.[4] Milder catalysts such as phosphoric acid, tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂) are used for the acylation of furan with acid anhydrides or acyl halides.[4][16][18]
Table 4: Quantitative Data for Friedel-Crafts Acylation of Furan
| Acylating Agent | Catalyst | Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|---|
| Acetic Anhydride | H₃PO₄ | 20 °C | 2-Acetylfuran | 77% | [16] |
| Acetic Anhydride | SnCl₄ | 20 °C | 2-Acetylfuran | High | [16][19] |
| Acetic Anhydride | Yb(OTf)₃ in [BPy][BF₄] | Room Temp | 2-Acetylfuran | 90% |[20] |
Experimental Protocol: Acylation of Furan with Acetic Anhydride [16]
-
Reaction Setup: Place furan (1.0 eq) and acetic anhydride (1.1 eq) in a round-bottom flask. Cool the mixture in an ice bath.
-
Catalyst Addition: Add a catalytic amount of 85% phosphoric acid (or SnCl₄) dropwise to the stirred mixture.
-
Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for the required time (typically 1-3 hours).
-
Work-up: Pour the reaction mixture into cold water and neutralize with a base (e.g., sodium carbonate).
-
Isolation: Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the crude 2-acetylfuran by vacuum distillation.
Vilsmeier-Haack Formylation
This is a highly efficient and widely used method for introducing a formyl group (-CHO) onto the furan ring, producing 2-furaldehyde.[21][22] The electrophilic Vilsmeier reagent is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[23][24] The reaction is exothermic and requires careful temperature control to prevent polymerization.[23]
Table 5: Quantitative Data for Vilsmeier-Haack Formylation of Furan
| Reagent(s) | Conditions | Product(s) | Yield | Reference(s) |
|---|
| POCl₃, DMF | 0 °C to 100 °C | 2-Furaldehyde | 76% |[16][22] |
Experimental Protocol: Vilsmeier-Haack Formylation of Furan [21][23]
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, place anhydrous DMF (3.0 eq) and cool it to 0 °C using an ice bath. Add freshly distilled POCl₃ (1.1 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes at 0 °C; a yellowish crystalline mass should form.
-
Addition of Furan: Dissolve furan (1.0 eq) in a small amount of anhydrous solvent (e.g., DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-70 °C) for 1-2 hours to drive the reaction to completion.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture by the slow addition of a base (e.g., aqueous NaOH or Na₂CO₃ solution) until it is alkaline.
-
Isolation: Extract the resulting mixture several times with a suitable organic solvent. Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the product, 2-furaldehyde, by vacuum distillation.
Comparative Reactivity
The reactivity of five-membered heterocycles in electrophilic substitution is significantly influenced by the electron-donating ability of the heteroatom. The order of reactivity is generally Pyrrole > Furan > Thiophene > Benzene.[25][26] The more electronegative oxygen in furan holds its lone pair electrons more tightly than the nitrogen in pyrrole, making furan less reactive than pyrrole.[13]
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 3. quora.com [quora.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. Furan nitration [quimicaorganica.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. halogenation of furan [quimicaorganica.org]
- 15. youtube.com [youtube.com]
- 16. citycollegekolkata.org [citycollegekolkata.org]
- 17. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
- 18. acylation of furan mechanism structure | Filo [askfilo.com]
- 19. researchgate.net [researchgate.net]
- 20. zenodo.org [zenodo.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 25. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]
- 26. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Furan-3-ylethynyltrimethylsilane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Furan-3-ylethynyltrimethylsilane in the field of materials science, with a focus on organic electronics. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be readily removed in situ or in a separate step to yield the reactive terminal alkyne for polymerization reactions. The furan and ethynyl moieties are key building blocks for creating π-conjugated systems with desirable electronic and optical properties.
Furan-containing polymers are gaining interest as sustainable alternatives to their thiophene-based counterparts, as furan can be derived from renewable biomass resources.[1][2] These materials are being explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Key Applications and Material Properties
This compound is a versatile monomer for the synthesis of π-conjugated polymers and oligomers through cross-coupling reactions, most notably the Sonogashira coupling.[1] The resulting poly(furan-ethynylene)s and related copolymers can exhibit favorable properties for organic electronic devices, including good solubility, tunable bandgaps, and charge carrier mobility.
The incorporation of the furan ring into conjugated backbones can lead to polymers with increased planarity and rigidity, which can facilitate intermolecular π-π stacking and improve charge transport. Furthermore, the electron-rich nature of the furan ring influences the HOMO and LUMO energy levels of the resulting polymers, allowing for the tuning of their electronic properties for specific device applications.
Quantitative Data of Representative Furan-Based Polymers
The following tables summarize the performance of various furan-containing polymers in organic electronic devices. While not directly synthesized from this compound, this data provides a benchmark for the expected performance of materials derived from this monomer.
Table 1: Performance of Furan-Containing Polymers in Organic Field-Effect Transistors (OFETs)
| Polymer | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio |
| PDPP-Furan-T | 0.1 - 0.5 | - | > 10^5 |
| P(BDT-F-BT) | 1.2 x 10⁻³ | - | 10^5 - 10^6 |
| Furan-DPP Copolymer | - | 0.1 - 1.0 | > 10^6 |
Table 2: Performance of Furan-Containing Polymers in Organic Photovoltaics (OPVs)
| Polymer | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| P(BDT-F-BT) | 3.5 - 4.5 | 0.80 - 0.90 | 7.0 - 8.0 | 55 - 65 |
| PDPP-Furan-T | 2.0 - 3.7 | 0.60 - 0.75 | 5.0 - 6.0 | 50 - 60 |
| Furan-Thiophene Copolymer | 5.0 - 6.5 | 0.75 - 0.85 | 10.0 - 12.0 | 60 - 70 |
Experimental Protocols
The following are representative protocols for the synthesis of a furan-ethynylene polymer using a Sonogashira polycondensation reaction, which would be applicable to this compound after deprotection, and the subsequent fabrication of an Organic Field-Effect Transistor (OFET).
Protocol 1: Synthesis of a Poly(furan-ethynylene-co-arylene) via Sonogashira Coupling
This protocol describes a general procedure for the copolymerization of a deprotected furan-3-ylethynyl monomer with a dibromo-aromatic comonomer.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF)
-
Dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Deprotection of this compound:
-
In a nitrogen-purged flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add TBAF (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-ethynylfuran. Use immediately in the next step.
-
-
Sonogashira Polymerization:
-
To a dried Schlenk flask under an inert atmosphere, add the dibromo-aromatic comonomer (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (5:1 v/v) to the flask.
-
Add a solution of the freshly prepared 3-ethynylfuran (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Extract the polymer with chloroform or chlorobenzene and precipitate it again in methanol.
-
Dry the final polymer under vacuum.
-
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
Materials:
-
Synthesized poly(furan-ethynylene-co-arylene)
-
Highly doped silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)
-
Chlorobenzene (anhydrous)
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
-
Gold (for source/drain electrodes)
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
(Optional) For an OTS-treated surface, immerse the cleaned substrate in a 10 mM solution of OTS in toluene for 30 minutes, then rinse with toluene and bake at 120 °C for 10 minutes.
-
-
Polymer Thin Film Deposition:
-
Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5 mg/mL).
-
Spin-coat the polymer solution onto the prepared Si/SiO₂ substrate at 2000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific polymer (e.g., 150 °C) for 30 minutes in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Deposit 50 nm of gold for the source and drain electrodes through a shadow mask by thermal evaporation. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Characterize the electrical properties of the OFET in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Measure the output characteristics (I_DS vs. V_DS at various V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS).
-
Calculate the charge carrier mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.
-
Visualizations
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for OFET fabrication and characterization.
Caption: Structure-property-application relationships for furan-based polymers.
References
Application Notes & Protocols: One-Pot Synthesis of Polysubstituted Furans
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3][4][5][6] Traditional methods for furan synthesis, such as the Paal-Knorr or Feist-Benary syntheses, often require harsh conditions and pre-functionalized starting materials, limiting their utility for creating diverse and complex polysubstituted derivatives.[1][3] One-pot syntheses have emerged as a powerful and efficient alternative, enabling the construction of complex furan structures from simple precursors in a single synthetic operation. These methods offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.[6][7]
This document provides an overview of selected modern one-pot methodologies for the synthesis of polysubstituted furans, complete with detailed experimental protocols and comparative data to aid in the selection of the most suitable method for a given research application.
Methodologies at a Glance
A variety of catalytic and non-catalytic systems have been developed for the one-pot synthesis of polysubstituted furans. Key strategies include:
-
Transition-Metal-Catalyzed Domino Reactions: These reactions utilize catalysts based on copper, titanium, or palladium to orchestrate a cascade of bond-forming events, leading to the furan ring system.[8][9][10]
-
Multicomponent Reactions (MCRs): MCRs bring together three or more starting materials in a single reaction vessel to generate a product that contains substantial portions of all the reactants.[7][11]
-
Electrocatalytic Annulation: This environmentally friendly approach employs an electric current to drive the [3+2] annulation of alkynes and β-keto compounds.[1][2]
-
Photocatalysis: Visible-light-mediated reactions, often employing an iridium photocatalyst, can initiate radical pathways for furan synthesis.[3]
Comparative Data of Selected One-Pot Syntheses
The following table summarizes the key quantitative parameters for selected one-pot furan synthesis methodologies, providing a basis for comparison.
| Method | Catalyst/Promoter | Key Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Titanium-Mediated Domino Reaction | Ti(OiPr)₄ | Ketones and α-chloroketones | Toluene | 110 | 12 | 65-95 |
| Copper(I)-Catalyzed Domino Reaction | CuI | Alkynols and diethyl but-2-ynedioate | Toluene | 80 | 2-4 | 60-85 |
| Electrocatalytic [3+2] Annulation | Ferrocene (Fc) | Alkynes and β-keto compounds | MeCN | Room Temperature | 12 | 63-95 |
| Iridium-Catalyzed Photoredox Reaction | fac-Ir(ppy)₃ | Styrenes and α-chloro-alkyl ketones | MeCN | Room Temperature | 24 | 50-80 |
| Base-Promoted Domino Reaction | K₂CO₃ | β-keto compounds with vinyl dichlorides | DMSO | 90 | 2 | 70-90 |
| Sc(OTf)₃-Catalyzed [3+2] Cyclization | Sc(OTf)₃ | Acylacetonitriles and hydroxyacetone | Toluene | 80 | 4 | 64-95 |
Experimental Protocols
Protocol 1: Titanium-Mediated Domino Synthesis of 2,3,5-Trisubstituted Furans
This protocol describes the synthesis of 2,3,5-trisubstituted furans from acetophenone derivatives and 3-chloro-2-butanone via a domino cross-coupling/cyclodehydration reaction.[9][10]
Materials:
-
Substituted acetophenone (1.0 mmol)
-
3-Chloro-2-butanone (1.2 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the substituted acetophenone (1.0 mmol) and anhydrous toluene (5 mL).
-
Add titanium(IV) isopropoxide (2.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add 3-chloro-2-butanone (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3,5-trisubstituted furan.
Protocol 2: Electrocatalytic [3+2] Annulation for Trisubstituted Furans
This protocol details the synthesis of trisubstituted furans via an electrochemical [3+2] annulation of an alkyne and a β-keto compound using ferrocene as a catalyst.[1][2]
Materials:
-
Alkyne (0.2 mmol)
-
β-keto compound (0.3 mmol)
-
Ferrocene (Fc) (0.01 mmol, 5 mol%)
-
Sodium acetate (NaOAc) (0.4 mmol)
-
Tetrabutylammonium perchlorate (nBu₄NClO₄) (0.2 mmol)
-
Acetonitrile (MeCN) (4 mL)
-
Graphite felt anode
-
Stainless steel cathode
-
Undivided electrochemical cell
Procedure:
-
In an undivided electrochemical cell equipped with a graphite felt anode and a stainless steel cathode, combine the alkyne (0.2 mmol), β-keto compound (0.3 mmol), ferrocene (0.01 mmol), sodium acetate (0.4 mmol), and tetrabutylammonium perchlorate (0.2 mmol).
-
Add acetonitrile (4 mL) to the cell.
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Apply a constant current of 10 mA for 12 hours.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the polysubstituted furan.
Visualizations
Caption: General experimental workflow for a one-pot synthesis of polysubstituted furans.
Caption: A simplified signaling pathway for the titanium-mediated domino synthesis of furans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrocatalytic Synthesis of Polysubstituted Furans - ChemistryViews [chemistryviews.org]
- 3. One-Pot Synthesis of Polysubstituted Furans - ChemistryViews [chemistryviews.org]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for Furan Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sonogashira cross-coupling reactions involving furan substrates. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and reaction data.
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira reaction and why is it important for furan-containing compounds?
The Sonogashira reaction is a powerful cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[1] For furan substrates, this reaction is particularly valuable as it allows for the synthesis of a diverse range of substituted furans, which are key structural motifs in many pharmaceuticals and biologically active compounds.[2]
Q2: What are the typical catalysts and reagents used for Sonogashira reactions with furan substrates?
Common components for a Sonogashira reaction with a furan substrate include:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are frequently used.[2]
-
Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.[2]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.[2]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are common choices.[2][3]
-
Inert Atmosphere: The reaction is usually carried out under an inert atmosphere of argon or nitrogen to prevent side reactions.[2]
Q3: Are copper-free Sonogashira reactions suitable for furan substrates?
Yes, copper-free Sonogashira reactions can be successfully applied to furan substrates. These conditions are often desirable to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification, especially in pharmaceutical applications where copper contamination is a concern.[1] Various ligands and palladium precatalysts have been developed to facilitate efficient copper-free couplings.[4]
Q4: How does the position of the halogen on the furan ring affect its reactivity?
The reactivity of halogens on a furan ring in Sonogashira coupling is position-dependent. Generally, α-positions (2 and 5) are more reactive than β-positions (3 and 4) towards oxidative addition to the palladium(0) catalyst.[2] This inherent difference in reactivity can be exploited for selective mono-alkynylation of di-halogenated furans.[2] For instance, in 2,4-dibromofuran, the bromine at the 2-position is expected to react preferentially.[2]
Troubleshooting Guide
Problem: Low or No Yield
Q: I am observing very low conversion of my halofuran starting material. What are the potential causes and how can I improve the yield?
A: Low or no yield in a Sonogashira reaction with a furan substrate can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Check Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[1] Consider increasing the catalyst loading if necessary.
-
Verify Reagent Quality:
-
Solvent and Base: Ensure solvents and amine bases are anhydrous and properly degassed. Water and oxygen can negatively impact the catalytic cycle.
-
Copper Co-catalyst: If using a copper-catalyzed reaction, ensure the CuI is of good quality. Old or improperly stored CuI can be less effective.
-
-
Optimize Reaction Temperature: The reaction temperature may be too low. While many Sonogashira reactions proceed at room temperature, some less reactive substrates, such as aryl bromides, may require elevated temperatures (e.g., 40-100 °C) to facilitate oxidative addition.[2][5]
-
Consider Ligand Effects: The choice of phosphine ligand on the palladium catalyst can significantly influence reactivity. Electron-rich and sterically bulky ligands can enhance the rate of oxidative addition and promote catalyst turnover.
-
Assess Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides. If you are using a bromofuran, you may need more forcing conditions (higher temperature, more active catalyst system) compared to an iodofuran.[5]
Problem: Significant Homocoupling of the Alkyne (Glaser Coupling)
Q: My main byproduct is the dimer of my terminal alkyne. How can I suppress this side reaction?
A: Homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[6] Here are several strategies to minimize it:
-
Ensure Rigorous Inert Atmosphere: The most critical step is to thoroughly degas your solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[1]
-
Control Reaction Conditions:
-
Modify the Catalytic System: In some cases, adjusting the palladium source or ligands can help favor the cross-coupling pathway.
Problem: Reaction Stalls or Turns Black
Q: My reaction started but then stalled, and the solution turned black. What does this indicate?
A: The formation of a black precipitate usually indicates the decomposition of the palladium catalyst to palladium black, which is catalytically inactive.[9] This can be caused by:
-
High Temperatures: Excessively high reaction temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature.[9]
-
Solvent Effects: Some solvents are more prone to promoting the formation of palladium black. For example, THF has been anecdotally reported to be more likely to cause this issue than other solvents.[9] Consider switching to a different solvent like DMF or toluene.[2][10]
-
Ligand Dissociation: The phosphine ligand may be dissociating from the palladium center, leading to aggregation. Using a more strongly binding or bulkier ligand can sometimes prevent this.
-
Impurities: Ensure all reagents and solvents are pure and free of contaminants that could poison the catalyst.
Data Presentation
Table 1: General Sonogashira Reaction Parameters for Furan Substrates
| Parameter | Typical Range | Notes |
| Palladium Catalyst Loading | 1-5 mol% | Can be adjusted based on substrate reactivity.[2] |
| Copper(I) Iodide Loading | 2-10 mol% | Used in traditional Sonogashira reactions.[2] |
| Base (e.g., Et₃N, DIPA) | 2-3 equivalents | Acts as a base and can sometimes be used as the solvent.[1][2] |
| Terminal Alkyne | 1.0-1.2 equivalents | For mono-alkynylation.[2] |
| ≥ 2.2 equivalents | For di-alkynylation of dihalofurans.[2] | |
| Temperature | Room Temp to 100 °C | Substrate dependent; higher temperatures for less reactive halides.[2] |
Table 2: Influence of Solvent on Sonogashira Coupling Yield
| Solvent | Polarity | Typical Yield | Reference |
| Toluene | Non-polar | Can reduce homocoupling | [10] |
| Tetrahydrofuran (THF) | Polar aprotic | Commonly used | [2] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Good for solubility, but can sometimes slow the reaction | [2][3] |
| Triethylamine (Et₃N) | Polar | Often used as both base and solvent | [1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Halofuran
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halofuran (e.g., 2-bromofuran) (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous and degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the halofuran and the anhydrous, degassed THF.
-
Add the triethylamine followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Halofuran
This protocol is adapted for conditions that avoid the use of a copper co-catalyst.
Materials:
-
Halofuran (e.g., 2-iodofuran) (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
A suitable phosphine ligand (e.g., XPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium acetate, phosphine ligand, and cesium carbonate.
-
Add the halofuran and the anhydrous, degassed solvent.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Caption: A typical experimental workflow for performing a Sonogashira coupling reaction.
Caption: A decision tree to guide troubleshooting for common Sonogashira reaction issues.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.lucp.net [books.lucp.net]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. spuvvn.edu [spuvvn.edu]
Technical Support Center: Synthesis of Furan-3-ylethynyltrimethylsilane
Welcome to the technical support center for the synthesis of Furan-3-ylethynyltrimethylsilane. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Sonogashira coupling reaction between a 3-halofuran (e.g., 3-iodofuran or 3-bromofuran) and trimethylsilylacetylene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Palladium(0) catalyst is susceptible to deactivation by oxygen. 2. Low Reactivity of Aryl Halide: Aryl bromides are less reactive than aryl iodides.[1] 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Degas Solvents and Reagents: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2] 2. Use Aryl Iodide: If possible, use 3-iodofuran as the starting material for higher reactivity.[1] 3. Increase Temperature: For less reactive aryl bromides, heating the reaction is often necessary. Temperatures around 50-100 °C can be effective. |
| Significant Formation of Homocoupled Alkyne (Side Product 1) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser-Hay coupling).[2] 2. High Copper Catalyst Concentration: Excess copper(I) iodide can accelerate the rate of homocoupling. | 1. Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere. 2. Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Several have been developed to avoid homocoupling.[2] 3. Optimize Catalyst Loading: Use the minimum effective concentration of CuI. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The Pd(0) catalyst can agglomerate and precipitate as palladium black, rendering it inactive. This can be promoted by certain solvents like THF. | 1. Use Appropriate Ligands: Use phosphine ligands that stabilize the Pd(0) species. 2. Change Solvent: If using THF, consider switching to a different solvent such as DMF or triethylamine. |
| Messy TLC with Multiple Spots | 1. Multiple Side Reactions: A combination of homocoupling, starting material decomposition, and other side reactions. 2. Furan Ring Instability: Furans can be sensitive to acidic conditions, potentially leading to polymerization or ring-opening, especially during workup. | 1. Analyze Crude Mixture: Obtain an NMR of the crude product to identify the major byproducts, which will inform the troubleshooting strategy. 2. Neutral or Basic Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to avoid acidic conditions that could degrade the furan ring. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and the homocoupled byproduct can have very similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. 2. Recrystallization: If the product is a solid, recrystallization may be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound via Sonogashira coupling?
A1: The most prevalent side reaction is the homocoupling of trimethylsilylacetylene to form 1,4-bis(trimethylsilyl)buta-1,3-diyne (Side Product 1).[2] This is often referred to as the Glaser or Hay coupling and is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.
Q2: My reaction with 3-bromofuran is very slow. What can I do to improve the reaction rate?
A2: 3-Bromofuran is less reactive than 3-iodofuran in Sonogashira couplings.[1] To increase the reaction rate, you can try the following:
-
Increase the reaction temperature, typically to the range of 50-100 °C.
-
Use a more reactive palladium catalyst system, for example, by employing bulky, electron-rich phosphine ligands.
-
If feasible, switch to 3-iodofuran as the starting material.
Q3: I am observing a dark precipitate in my reaction flask. What is it and how can I avoid it?
A3: A dark precipitate is often palladium black, which is decomposed, inactive palladium catalyst. This can be caused by factors such as the presence of oxygen or the use of a solvent that does not sufficiently stabilize the catalytic species. To prevent its formation, ensure your reaction is thoroughly deoxygenated and consider using a different solvent system.
Q4: Are there any specific handling precautions I should take with the furan-containing compounds?
A4: Yes, furan and its derivatives can be sensitive to acidic conditions, which can lead to polymerization or ring-opening. It is advisable to avoid strongly acidic environments, especially during the reaction workup and purification steps. Using a mild base, such as sodium bicarbonate, during aqueous extraction is recommended.
Q5: What is the purpose of the trimethylsilyl (TMS) group?
A5: The trimethylsilyl group serves as a protecting group for the terminal alkyne. It prevents the alkyne from reacting at both ends and increases its stability. The TMS group can be easily removed after the coupling reaction if the terminal alkyne is desired.
Quantitative Data on Side Reactions
While specific quantitative data for the synthesis of this compound is not extensively reported, the following table provides general expectations for side product formation in Sonogashira reactions. The actual yields can vary significantly based on the specific reaction conditions.
| Side Product | Typical Yield Range (%) | Factors Influencing Yield |
| Homocoupled Alkyne | 5 - 30% | Oxygen presence, copper catalyst concentration, reaction temperature, and solvent. |
| Dehalogenated Furan | < 5% | Base strength, temperature, and presence of reducing agents. |
| Furan Polymerization/Decomposition | Variable | Acidity of the reaction medium, temperature, and reaction time. |
Experimental Protocols
Key Experiment: Sonogashira Coupling of 3-Iodofuran with Trimethylsilylacetylene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-Iodofuran
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodofuran (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and anhydrous triethylamine.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Furan-3-ylethynyltrimethylsilane
Welcome to the technical support center for the purification of Furan-3-ylethynyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are vacuum distillation and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Given its liquid nature and boiling point, vacuum distillation is a suitable method for purification.[1][2]
Q2: My crude this compound appears as a yellow oil. Is this normal?
A2: Yes, it is common for the crude product of this compound synthesis to be a yellow oil.[3] This coloration can be due to residual starting materials, byproducts, or slight degradation of the furan ring. Further purification is typically required to obtain a purer, potentially less colored, product.
Q3: The furan ring in my compound seems to be decomposing during purification. How can I prevent this?
A3: Furan rings can be sensitive to acidic conditions.[4] If you are using column chromatography with silica gel, the acidic nature of the silica may cause degradation. To mitigate this, consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing 1-3% triethylamine.[5][6]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina.[4]
-
Minimize Exposure Time: Run the chromatography as efficiently as possible to reduce the time the compound spends on the stationary phase.[4]
Q4: What are the expected physical properties of pure this compound?
A4: The known physical properties of this compound are summarized in the table below. These values can be used as a reference for assessing the purity of your sample.
| Property | Value |
| Boiling Point | 184-186 °C (lit.)[1][2] |
| Density | 0.906 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index | n20/D 1.4910 (lit.)[1][2] |
Troubleshooting Guides
Low Purity After Vacuum Distillation
| Symptom | Possible Cause | Troubleshooting Step |
| Product is still colored | Co-distillation with a colored impurity. | Ensure the vacuum is stable and the distillation is performed slowly to allow for better separation. A second distillation may be necessary. |
| Multiple peaks in GC/NMR analysis | Impurities with boiling points close to the product. | Use a fractional distillation column to improve separation efficiency. |
| Low yield | Thermal decomposition in the distillation flask. | Ensure the distillation is performed under a high vacuum to lower the boiling point. Use a heating mantle with good temperature control and avoid overheating. |
Issues with Column Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| Product remains on the baseline | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A good starting point for nonpolar compounds is a low percentage of ethyl acetate in hexanes.[6] |
| Product runs with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. Start with pure hexane and gradually add a more polar solvent. |
| Streaking or tailing of the product spot | The compound is interacting strongly with the silica gel, possibly due to its acidic nature. | Add a small amount of triethylamine (0.5-1%) to the eluent system to neutralize the silica gel.[6] |
| Poor separation of spots | The chosen solvent system is not optimal. | Experiment with different solvent systems. A mixture of hexanes and ethyl acetate or hexanes and diethyl ether are common choices.[6] |
Experimental Protocols
Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Sample Loading: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Slowly and carefully apply a vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The literature boiling point is 184-186 °C at atmospheric pressure; this will be significantly lower under vacuum.[1][2]
-
Analysis: Analyze the collected fraction(s) by GC, NMR, or other appropriate analytical techniques to determine purity.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A good starting point for a relatively non-polar compound like this would be a mixture of hexane and a small percentage of a more polar solvent like ethyl acetate or diethyl ether.[6]
-
Gradient (Optional): If separation is difficult, a solvent gradient can be employed, gradually increasing the polarity of the eluent.[5]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: General purification workflow for this compound.
References
Technical Support Center: Improving Yield in Palladium-Catalyzed Furan Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed furan coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these crucial synthetic transformations. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data tables, and step-by-step experimental protocols to enhance your reaction yields and minimize side products.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed furan coupling reactions in a question-and-answer format.
Problem 1: Low to No Product Formation
Q: My Suzuki-Miyaura coupling reaction with a furan-containing substrate is showing low or no conversion. What are the likely causes and how can I fix it?
A: Low or no conversion in a Suzuki-Miyaura coupling involving furans can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity or Poisoning: The furan ring itself or other functional groups on your substrates (like primary amines) can coordinate to the palladium center, leading to catalyst deactivation.[1][2]
-
Solution 1: Catalyst and Ligand Selection: For substrates with inhibiting groups like amines, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[2] These can promote the desired catalytic cycle. Pre-catalysts like Pd₂(dba)₃ with a suitable ligand might be more robust than standard catalysts like Pd(PPh₃)₄.[2] For direct arylation of furans, a tetradentate ligand like Tedicyp has been shown to be highly efficient.
-
Solution 2: Protecting Groups: If your furan substrate contains a primary amine, protecting it with a group like Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl) can prevent catalyst inhibition.[2] These protecting groups are generally stable under Suzuki conditions and can be removed after the coupling.[2]
-
Solution 3: Ensure Pd(0) Formation: If you are using a Pd(II) precatalyst such as Pd(OAc)₂, ensure that the reaction conditions facilitate its reduction to the active Pd(0) species.[1] Using a pre-formed Pd(0) catalyst can also be a solution.[1]
-
-
Sub-optimal Base and Solvent Combination: The choice of base and solvent is critical and interdependent.[2]
-
Solution: For sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ are often recommended.[1] Ensure your solvent is anhydrous and thoroughly degassed, as oxygen and water can poison the catalyst.[1][2] Common solvent/base combinations for Suzuki couplings of heteroaromatic halides include Dioxane/Water with K₂CO₃ or K₃PO₄, and Toluene/Water with K₂CO₃ or Cs₂CO₃.[2]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is a crucial step.
-
Solution: The choice of base is critical here. Ensure the base is suitable for activating the boronic acid.
-
-
Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress. However, be cautious as excessively high temperatures can lead to substrate decomposition.[1]
-
Q: My Stille coupling reaction involving a furan derivative is not working. What should I check?
A: Stille couplings with furans can be sensitive to several parameters. Here are some troubleshooting steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).[3] Oxygen can lead to oxidative homocoupling of the organostannane, a common side reaction.[4]
-
Reagent Purity and Stoichiometry: Use pure reagents. Impurities in the organostannane or the furan halide can interfere with the reaction. Typically, a slight excess (1.1-1.5 equivalents) of the organostannane is used.[3]
-
Catalyst and Ligands: While Pd(PPh₃)₄ is commonly used, other catalyst systems might be more effective. The addition of ligands can accelerate the coupling.[5]
-
Additives: The addition of Cu(I) salts can significantly increase the reaction rate.[5] Lithium chloride is also often added to facilitate the transmetalation step.[4]
-
Removal of Tin Byproducts: Tributyltin halides formed as byproducts can sometimes inhibit the catalyst. While this is more of a workup issue, ensuring their effective removal is crucial for obtaining a clean product.[3] Washing the reaction mixture with a saturated aqueous solution of potassium fluoride is a common method for removing tin byproducts.[3]
Q: My Heck reaction with a furan substrate is giving a low yield. What are the key parameters to optimize?
A: The Heck reaction is a powerful tool for C-C bond formation, but its success with furan substrates depends on careful optimization.
-
Catalyst, Ligand, and Base: The combination of the palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) is crucial.[6] The nature of the phosphine ligand can have a significant influence on the reaction rate.
-
Solvent: Solvents like DMF are commonly used.[6] The choice of solvent can affect reaction outcomes, and screening different solvents may be necessary.[7]
-
Temperature: Heck reactions often require elevated temperatures. However, too high a temperature can lead to decomposition.[1] Optimization of the reaction temperature is often required.
-
Phase-Transfer Agent: The addition of a phase-transfer agent like tetrabutylammonium chloride (TBACl) can be essential for good yields, especially in certain solvent systems.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in palladium-catalyzed furan couplings and how can I minimize them?
A1: Common side reactions include:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction). It can be minimized by ensuring a strictly inert atmosphere to prevent oxygen from promoting this side reaction and by using the appropriate catalyst loading.[1][9]
-
Protodeboronation (in Suzuki reactions): This is the replacement of the boronic acid group with a hydrogen atom. Using a milder base and shorter reaction times can sometimes reduce this side reaction.[2]
-
Dehalogenation: The replacement of the halide on the furan substrate with a hydrogen atom. This can be influenced by the choice of base and the reaction time.[2]
-
Furan Ring Opening: The furan ring can be susceptible to ring-opening under certain palladium-catalyzed conditions.[1] Careful selection of reaction conditions, particularly temperature and the catalyst system, is important to avoid this.
Q2: How do I choose the right palladium catalyst and ligand for my furan coupling reaction?
A2: The optimal catalyst and ligand depend on the specific coupling reaction and the substrates involved.
-
For Suzuki couplings , especially with challenging substrates, bulky and electron-rich biarylphosphine ligands like XPhos and SPhos are often effective.[1][2]
-
For Stille couplings , Pd(PPh₃)₄ is a common choice, but systems like Pd₂(dba)₃ with a phosphine ligand can also be very effective.[2][3]
-
For Heck reactions , Pd(OAc)₂ combined with a phosphine ligand like PPh₃ is a standard system.[6] It is often beneficial to screen a small library of catalysts and ligands to find the optimal combination for your specific reaction.[1]
Q3: My reaction mixture turns black immediately. Is this a problem?
A3: The formation of a black precipitate, known as palladium black, often indicates catalyst decomposition.[2] This is usually detrimental to the reaction and can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[2] Ensuring a properly degassed reaction mixture and using pure, anhydrous solvents can help prevent this.[1][2]
Q4: Can I use water as a solvent for these coupling reactions?
A4: Yes, in many cases, water can be used as a co-solvent, particularly in Suzuki-Miyaura reactions.[2][10] Solvent systems like dioxane/water or toluene/water are common and can be very effective.[2] The use of water as a solvent in Heck reactions has also been reported to give good results in some cases.[7]
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions and their impact on yield for various palladium-catalyzed furan coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 2-Furylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 78 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 92 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75 |
Table 2: Stille Coupling of 2-Bromofuran with Organostannanes
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 88[3] |
| 2 | (Tributylstannyl)benzene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | LiCl | Dioxane | 100 | 16 | 91 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 80 | 24 | 85 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 10 | 82 |
Table 3: Heck Reaction of 2-Iodofuran with Alkenes
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | 80[6] |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | 24 | 75 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 16 | 68 |
| 4 | Cyclohexene | [PdCl(allyl)]₂ (1) | - | K₂CO₃ | DMF | 100 | 20 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Furan Derivative
-
Reaction Setup: To a flame-dried Schlenk flask, add the furan halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and ligand (if required) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling of a Furan Derivative [3]
-
Reaction Setup: To a flame-dried Schlenk flask, add the furan halide (1.0 mmol) and any solid additives (e.g., LiCl).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) followed by the organostannane (1.1 mmol) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 12 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.[3] Stir vigorously for 1-2 hours.[3] Separate the layers and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for the Heck Reaction of a Furan Derivative
-
Reaction Setup: In a Schlenk tube, combine the furan halide (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) with the phosphine ligand (e.g., PPh₃, 0.04 mmol).
-
Inert Atmosphere: Purge the tube with nitrogen or argon.
-
Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in furan coupling reactions.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
Furan-3-ylethynyltrimethylsilane stability and degradation pathways
Welcome to the technical support center for furan-3-ylethynyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and potential degradation pathways of this compound. Below you will find frequently asked questions and a troubleshooting guide to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage recommendations for this compound?
A1: this compound is a heterocyclic building block with the molecular formula C₉H₁₂OSi.[1] It is typically supplied as a liquid with a purity of 97% or higher. Due to its sensitivity to air and moisture, it is recommended to store the compound under an inert argon atmosphere.[1]
Q2: How stable is the furan ring in this compound to acidic and basic conditions?
A2: The furan ring is generally unstable and susceptible to degradation under acidic conditions.[2] Acid-catalyzed protonation can lead to ring-opening reactions and polymerization.[3][4] While more stable in basic conditions, strong bases may affect other parts of the molecule. For reactions involving the furan ring, it is crucial to carefully control the pH.
Q3: What conditions can cause the cleavage of the trimethylsilyl (TMS) group?
A3: The trimethylsilyl group on the ethynyl moiety is a labile protecting group that is sensitive to both acidic and basic conditions.[5] Cleavage, or desilylation, is readily achieved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under moderately basic conditions (e.g., potassium carbonate in methanol).[6] Strong acids will also likely cleave the TMS group.
Q4: Is this compound sensitive to light or oxidation?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield or no product in a reaction involving an acidic step. | Acid-catalyzed degradation of the furan ring. | Avoid strong acidic conditions. If an acid is necessary, use a milder acid or a buffered system. Consider performing the reaction at a lower temperature to minimize degradation. |
| Unexpected formation of a terminal alkyne (desilylation). | The reaction or workup conditions are too basic or acidic, or contain a source of fluoride ions. | If the TMS group is desired in the final product, avoid strong acids, strong bases, and fluoride sources. Use buffered solutions for workup where possible. If a base is required, consider using a non-nucleophilic, sterically hindered base. |
| Formation of polymeric material. | Polymerization of the furan ring, often initiated by acidic conditions. | Strictly exclude strong acids. Ensure all reagents and solvents are free from acidic impurities. Running the reaction under an inert atmosphere can also help prevent the formation of reactive intermediates. |
| Compound appears discolored or has an unusual odor upon opening. | Potential degradation due to improper storage (exposure to air, moisture, or light). | Discard the reagent if significant degradation is suspected. Always handle the compound under an inert atmosphere and store it in a cool, dark, and dry place.[1] |
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through two main pathways, given the lability of the furan ring and the trimethylsilyl group.
Acid-Catalyzed Furan Ring Opening
Under acidic conditions, the furan ring can be protonated, leading to a cascade of reactions that result in the opening of the ring to form a 1,4-dicarbonyl compound.
Caption: Acid-catalyzed degradation of the furan moiety.
Desilylation of the Alkyne
The trimethylsilyl group can be cleaved under acidic, basic, or fluoride-mediated conditions to yield the corresponding terminal alkyne, 3-ethynylfuran.
Caption: Cleavage of the trimethylsilyl protecting group.
Experimental Protocols
Protocol 1: General Handling of this compound
Given its sensitivity, the following handling procedures are recommended:
-
Before use, ensure the container is at room temperature.
-
Handle the compound exclusively under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Use dry, degassed solvents for all reactions and dilutions.
-
Store any unused material under an argon atmosphere in a tightly sealed container at the recommended temperature.
Protocol 2: Monitoring for Degradation by ¹H NMR
Degradation of this compound can be monitored by ¹H NMR spectroscopy.
-
This compound : The spectrum will show characteristic signals for the furan ring protons and a singlet for the trimethylsilyl protons.
-
Desilylation Product (3-Ethynylfuran) : The disappearance of the trimethylsilyl singlet and the appearance of a new signal for the terminal alkyne proton will be observed.
-
Furan Ring Opening : The disappearance of the characteristic furan proton signals and the appearance of new signals in the aldehydic or ketonic regions of the spectrum would indicate ring opening.
This technical support guide is intended to provide general advice based on the chemical properties of the functional groups present in this compound. For specific applications, it is recommended to perform small-scale pilot experiments to determine the optimal conditions.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Silyl Group Removal in Furan Compounds
Welcome to the technical support center for chemists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of silyl protecting groups from furan-containing molecules. Given the inherent sensitivity of the furan ring to both acidic and basic conditions, this guide offers targeted advice to help you achieve successful deprotection while preserving the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my furan-containing compound decomposing during acid-catalyzed silyl group removal?
A1: The furan ring is inherently unstable under acidic conditions, making it susceptible to acid-catalyzed hydrolysis and ring-opening.[1] This process is often initiated by protonation at the α-carbon, which can lead to polymerization or the formation of other degradation products.[1] Standard strong acids like HCl or H₂SO₄ can be too harsh for many furan derivatives.
Q2: I'm observing a complex mixture of byproducts and low yield when using TBAF to deprotect my silylated furan. What could be the cause?
A2: While tetra-n-butylammonium fluoride (TBAF) is a common reagent for cleaving silyl ethers, it is also basic. This basicity can lead to the decomposition of base-sensitive substrates.[2] For furan compounds, this can be particularly problematic, potentially causing side reactions. Additionally, incomplete reactions or side reactions can occur if the TBAF reagent has absorbed water, which can affect its reactivity.
Q3: My silyl ether deprotection is sluggish or incomplete. What factors should I consider for optimization?
A3: Several factors can influence the rate and completeness of a deprotection reaction:
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Steric Hindrance: Bulkier silyl groups (e.g., TBDPS, TIPS) are generally more stable and require more forcing conditions for removal compared to less hindered groups like TMS or TES.[3][4] The steric environment around the oxygen atom also plays a crucial role.
-
Solvent: The choice of solvent can significantly impact the reaction. For fluoride-mediated deprotections, polar aprotic solvents like THF or DMF are commonly used.
-
Temperature: Increasing the reaction temperature can often drive a sluggish reaction to completion, but this must be balanced with the thermal stability of your furan compound.
-
Reagent Equivalents: Using an insufficient amount of the deprotecting agent can lead to an incomplete reaction. It is common to use a slight to moderate excess of the reagent.
Q4: Are there milder alternatives to strong acids and TBAF for removing silyl groups from sensitive furan compounds?
A4: Yes, several milder reagents and conditions can be employed for the deprotection of silyl ethers on furan rings:
-
Buffered Fluoride Sources: Using TBAF buffered with acetic acid can mitigate issues arising from the basicity of the reagent.[2] Similarly, HF-pyridine is another commonly used buffered fluoride source.[3]
-
Mild Lewis Acids: Certain Lewis acids can catalyze the cleavage of silyl ethers under milder conditions than strong Brønsted acids.
-
Reductive Deprotection: A method using Wilkinson's catalyst (Rh(PPh₃)₃Cl) and catechol borane offers a mild and selective way to remove certain silyl groups.[5]
-
Potassium Fluoride in the Presence of a Phase-Transfer Catalyst: KF can be used as a fluoride source in the presence of a phase-transfer catalyst like tetraethylene glycol for a mild and efficient deprotection.[6]
Troubleshooting Guides
Problem 1: Furan Ring Decomposition Under Acidic Conditions
If you are observing decomposition of your furan-containing starting material or product during acid-catalyzed deprotection, consider the following troubleshooting steps.
Troubleshooting Workflow for Acid-Catalyzed Deprotection
Caption: Troubleshooting furan decomposition during acid-catalyzed desilylation.
Problem 2: Low Yield or Side Reactions with TBAF
When using TBAF for deprotection, low yields or the formation of unexpected byproducts can be addressed with the following strategies.
Troubleshooting Workflow for TBAF Deprotection
Caption: Troubleshooting low yields and side reactions in TBAF-mediated desilylation.
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes various conditions for the deprotection of different silyl ethers. Note that yields are highly substrate-dependent and the conditions provided should be considered as a starting point for optimization.
| Silyl Group | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| TMS | 1N HCl (1 drop) | CH₂Cl₂ | Room Temp | 30 min | >90 | Very labile, mild acidic conditions are usually sufficient.[3] |
| TES | p-TsOH (0.33 eq) | MeOH | 0 | 1-2 h | 85-95 | More stable than TMS but still readily cleaved by acid.[3] |
| TBS/TBDMS | TBAF (1.1-3 eq) | THF | 0 to Room Temp | 0.75-16 h | 32-99 | Yield can be low for base-sensitive substrates; buffering with AcOH is recommended.[2][3] |
| TBS/TBDMS | 10-CSA (cat.) | MeOH | Room Temp | <10 min | High | A "blast" of acid, very fast for primary TBS ethers.[7] |
| TBS/TBDMS | AcOH:THF:H₂O (4:1:1) | - | Room Temp | Slow | Variable | Very mild and selective, but can be very slow.[7] |
| TBDPS | TBAF (1.1 eq) | THF | Room Temp | 1-4 h | ~90 | Generally more stable than TBS, requires longer reaction times.[8] |
| TIPS | TBAF (1.1 eq) | THF | Room Temp | Variable | Variable | Highly stable, may require elevated temperatures or prolonged reaction times.[3] |
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection of a TBS-Protected Furan Derivative[2]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the TBS-protected furan compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: If substrate decomposition is observed, consider buffering the TBAF solution with an equivalent amount of acetic acid.[2]
Protocol 2: Mild Acid-Catalyzed Deprotection using Camphorsulfonic Acid (CSA)[7]
-
Reaction Setup: Dissolve the silyl-protected furan (1.0 equiv.) in a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Cool the solution to -20 °C or 0 °C. Add 10-camphorsulfonic acid (CSA) (0.1 equiv.).
-
Reaction Monitoring: Stir the reaction at the cooled temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3: Reductive Deprotection using Wilkinson's Catalyst and Catechol Borane[5]
-
Reaction Setup: To a solution of the silyl-protected furan (1.0 equiv.) in dry THF (0.1-0.2 M), add Wilkinson's catalyst (3-9 mol%).
-
Reagent Addition: Add catechol borane (1.5-2.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Upon completion, the reaction mixture can often be directly purified by column chromatography without an aqueous work-up.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a deprotection strategy can be visualized as a logical workflow.
Decision Tree for Silyl Group Deprotection Strategy in Furans
Caption: A decision-making workflow for choosing a silyl deprotection method for furan compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Efficient Cross-Coupling of Furans
Welcome to the technical support center for furan cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for functionalizing furans?
A1: The most prevalent methods for forming new carbon-carbon bonds with furan rings are the Suzuki-Miyaura (using boronic acids or esters) and Stille (using organostannanes) cross-coupling reactions.[1] Other notable methods include the Heck, Sonogashira, and Negishi couplings.[2][3]
Q2: Which position on the furan ring is typically more reactive in cross-coupling reactions?
A2: The C2 position of the furan ring is generally more reactive than the C3 or C4 positions.[1] This is attributed to the higher electrophilicity of the C2 position, making it more susceptible to oxidative addition by the palladium catalyst. This inherent reactivity allows for regioselective functionalization.[1]
Q3: What are common side reactions to watch out for in furan cross-coupling?
A3: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the furan starting material.[1]
-
Dehalogenation: The replacement of a halogen atom on the furan ring with a hydrogen atom.[1]
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid reagent, converting it back to the corresponding hydrocarbon, which is a common issue in Suzuki-Miyaura coupling.[4]
-
Furan Ring Opening: Under certain conditions, particularly with harsh reagents or high temperatures, the furan ring can be susceptible to ring-opening.[5]
Q4: How do I choose the appropriate palladium catalyst and ligand for my furan cross-coupling reaction?
A4: The choice of catalyst and ligand is critical for success. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like SPhos and XPhos, often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, are effective.[1][4] For Stille couplings, Pd(PPh₃)₄ is a common starting point.[1] Pre-catalysts, which are more stable and activate in situ, are also excellent choices.[1] It is often beneficial to screen a variety of catalysts and ligands to find the optimal combination for your specific substrates.[5]
Q5: What are the best practices for setting up a furan cross-coupling reaction to ensure reproducibility?
A5: To ensure reproducibility, it is crucial to:
-
Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.[1]
-
Use anhydrous and degassed solvents, as water and oxygen can negatively impact the reaction.[5]
-
Ensure the purity of all reagents, as impurities can poison the catalyst.[1]
-
Use a reliable palladium precatalyst or ensure the in situ reduction of a Pd(II) source to the active Pd(0) species.[5][6]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that activates in situ.[1] If using a Pd(II) source like Pd(OAc)₂, ensure proper reduction to the active Pd(0) species.[5][6] |
| Catalyst Poisoning | Functional groups on the furan substrate, such as primary amines, can coordinate to the palladium center and inhibit its activity.[4] Consider protecting such functional groups. Ensure all reagents and solvents are pure and free of impurities that could poison the catalyst.[1] |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki couplings, try bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][4] For Stille couplings, PPh₃ is a common starting point, but others can be screened.[1] |
| Incorrect Base (Suzuki Coupling) | The base is crucial for the transmetalation step. If a weak base (e.g., Na₂CO₃) is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments, ensuring the solvent's boiling point is not exceeded.[1] |
| Poor Reagent Quality | Ensure the furan starting material and the organometallic reagent are pure.[1] |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Homocoupling | Presence of oxygen. | Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).[1] |
| Dehalogenation | Presence of protic impurities or use of a harsh base. | Use anhydrous solvents and reagents.[1] Use a high-purity, milder base. Some solvents, like alcohols, can act as a hydride source at elevated temperatures; consider switching to an aprotic solvent like dioxane, toluene, or DMF.[1] |
| Protodeboronation (Suzuki) | Presence of water; prolonged reaction time. | Minimize water in the reaction if possible. Monitor the reaction closely and work it up as soon as the starting material is consumed.[4] |
| Lack of Regioselectivity (for di-substituted furans) | High reaction temperature; inappropriate catalyst/ligand system. | Try running the reaction at a lower temperature for a longer duration. Bulky ligands can enhance selectivity for the more accessible C2 position.[1] |
Data Presentation
Table 1: Effect of Different Ligands on the Regioselectivity of Suzuki-Miyaura Coupling of 2,4-Dibromofuran with Phenylboronic Acid
| Ligand | Catalyst | Yield of 2-phenyl-4-bromofuran (%) | Yield of 4-phenyl-2-bromofuran (%) |
| PPh₃ | Pd(PPh₃)₄ | 65 | 15 |
| SPhos | Pd₂(dba)₃ | 85 | 5 |
| XPhos | Pd₂(dba)₃ | 88 | <2 |
| PCy₃ | Pd(OAc)₂ | 78 | 10 |
Note: This data is representative and actual results may vary based on specific reaction conditions.[1]
Table 2: Comparison of Palladium Catalysts for the Synthesis of Functionalized Furans
| Catalyst | Reaction Time (h) | Yield (%) |
| PdCl₂(CH₃CN)₂ | 2 | 94 |
| Pd(OAc)₂ | 6 | 80 |
| Pd(acac)₂ | 6 | 63 |
Reaction Conditions: 1,3-dicarbonyl compound (1 mmol), alkenyl bromide (1 mmol), catalyst (0.01 mmol), K₂CO₃ (2 mmol), CuCl₂ (0.05 mmol) in dioxane (4 mL) at 80 °C.[2][7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halofuran
-
To an oven-dried Schlenk tube, add the halofuran (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol or Pd₂(dba)₃/ligand), and a base (e.g., K₂CO₃, 2.0 mmol).[5]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL) via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 6-18 hours).[1][5]
-
Monitor the reaction progress by TLC or GC/MS.[1]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography.[5]
General Protocol for Stille Coupling of a Halofuran
-
In a flame-dried flask under an inert atmosphere, dissolve the halofuran (1.0 mmol) and the organostannane reagent (1.1 mmol) in an anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of KF or filtered through a plug of silica gel.[8]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
References
Managing moisture sensitivity of Furan-3-ylethynyltrimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Furan-3-ylethynyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound is an organosilicon compound featuring a furan ring connected to a trimethylsilyl-protected acetylene group. The silicon-carbon bond in the trimethylsilyl (TMS) group is susceptible to cleavage by water in a process called hydrolysis or desilylation. This reaction removes the TMS protecting group, yielding 3-ethynylfuran and trimethylsilanol.
Q2: What are the primary signs of moisture contamination in my sample of this compound?
A2: The most common sign of moisture contamination is the presence of 3-ethynylfuran as an impurity in your sample. This can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where new peaks corresponding to the terminal alkyne proton of 3-ethynylfuran will appear. You may also observe a change in the physical appearance of the material if significant degradation has occurred.
Q3: How does the stability of the furan ring impact the handling of this compound?
A3: The furan ring is known to be sensitive to acidic and basic conditions, which can lead to ring-opening, polymerization, or other degradation pathways.[1][2] Since the hydrolysis of the trimethylsilyl group can potentially alter the pH of the local environment, it is crucial to handle this compound under strictly anhydrous and neutral conditions to preserve the integrity of the entire molecule.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize exposure to moisture and air, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term storage, refrigeration in a desiccated environment is recommended.
Q5: Can I use protic solvents for reactions involving this compound?
A5: It is strongly advised to avoid protic solvents (e.g., water, alcohols) unless the experimental goal is to perform a desilylation. Protic solvents will lead to the cleavage of the trimethylsilyl group. For reactions where the TMS group needs to remain intact, rigorously dried aprotic solvents should be used.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Unexpected presence of 3-ethynylfuran in the starting material.
-
Possible Cause A: Improper Storage. The compound was exposed to atmospheric moisture during storage.
-
Solution: Always store the compound under a dry, inert atmosphere. Ensure the container seal is intact and has not been compromised.
-
-
Possible Cause B: Contamination during handling. The compound was exposed to moisture from non-anhydrous solvents, reagents, or glassware.
-
Solution: Implement rigorous anhydrous techniques for all manipulations. Use oven-dried or flame-dried glassware, freshly distilled and dried solvents, and handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Issue 2: Low yield or formation of byproducts in a reaction where the TMS group should be retained.
-
Possible Cause A: Residual moisture in the reaction setup. Trace amounts of water in the solvent or on the glassware are causing premature desilylation.
-
Solution: Ensure all solvents are meticulously dried using appropriate drying agents and distilled prior to use. All glassware must be thoroughly dried in an oven or by flame-drying under vacuum.
-
-
Possible Cause B: Acidic or basic reaction conditions. The reaction conditions are promoting both desilylation and potential degradation of the furan ring.
-
Solution: If possible, buffer the reaction mixture to maintain neutral pH. If acidic or basic reagents are necessary, consider their compatibility with both the silyl group and the furan ring. A slower, controlled addition of reagents at low temperatures may help minimize side reactions.
-
Issue 3: Inconsistent reaction outcomes.
-
Possible Cause A: Variable moisture content. Inconsistent levels of moisture between different experimental runs are leading to varying degrees of desilylation.
-
Solution: Standardize the protocol for drying all solvents and glassware. Use a consistent source and quality of inert gas. Quantify the water content of your solvents using Karl Fischer titration for critical applications.
-
-
Possible Cause B: Degradation of the furan ring. The reaction conditions are harsh enough to cause decomposition of the furan moiety.
Data Presentation
Table 1: Summary of Factors Affecting the Stability of this compound
| Factor | Effect on Trimethylsilyl Group | Effect on Furan Ring | Recommendations |
| Moisture/Water | Promotes hydrolysis (desilylation) to form 3-ethynylfuran. | Can contribute to degradation if acidic or basic conditions are generated. | Strict exclusion of water is paramount. Use anhydrous solvents and inert atmosphere techniques. |
| Protic Solvents (e.g., Alcohols) | Rapidly cleaves the Si-C bond. | Can participate in ring-opening reactions, especially under acidic conditions.[4] | Avoid unless desilylation is the intended reaction. |
| Acidic Conditions (pH < 7) | Can catalyze desilylation. | Highly susceptible to protonation, leading to ring-opening and polymerization.[2][5] | Use neutral or buffered conditions. If acidic conditions are unavoidable, use mild acids and low temperatures. |
| Basic Conditions (pH > 7) | Can catalyze desilylation. | Generally more stable than in acidic conditions, but degradation can still occur.[2] | Prefer neutral to mildly basic conditions over acidic ones. |
| Elevated Temperatures | Can accelerate the rate of hydrolysis in the presence of moisture. | Can promote polymerization and decomposition, especially in the presence of acids. | Perform reactions at the lowest effective temperature. |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | Generally stable. | Can have a stabilizing effect on the furan ring.[1][2] | Recommended solvents for reactions where the integrity of the furan ring is critical. |
Experimental Protocols
Protocol 1: General Handling of this compound under Inert Atmosphere
This protocol describes the safe transfer of the compound from its storage container to a reaction vessel using Schlenk line techniques.
-
Preparation of Glassware: All glassware (Schlenk flask, syringes, needles) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours. Allow the glassware to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere Setup: Assemble the reaction flask on a Schlenk line. Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.
-
Compound Transfer:
-
Allow the this compound container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a positive pressure of inert gas, carefully open the container.
-
Using a clean, dry syringe that has been purged with inert gas, withdraw the desired amount of the compound.
-
Quickly transfer the compound to the reaction flask via a rubber septum, ensuring a continuous positive pressure of inert gas in the flask.
-
-
Solvent Addition: Add freshly distilled, anhydrous solvent to the reaction flask via a cannula or a dry syringe.
Protocol 2: Drying of Solvents for Use with this compound
The choice of drying agent depends on the solvent.
-
Tetrahydrofuran (THF) and Diethyl Ether: Reflux over sodium/benzophenone ketyl until a persistent blue or purple color is observed, then distill under an inert atmosphere.
-
Dichloromethane (DCM) and Chloroform: Reflux over calcium hydride for several hours, then distill under an inert atmosphere.
-
Toluene and Hexanes: Reflux over sodium, then distill under an inert atmosphere.
-
Acetonitrile and Dimethylformamide (DMF): Stir over calcium hydride for 24 hours, then distill under reduced pressure.
Safety Note: Always handle drying agents with appropriate personal protective equipment in a well-ventilated fume hood. Sodium and calcium hydride are highly reactive with water.
Mandatory Visualization
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Hydrolysis of this compound in the presence of moisture.
References
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Furan-3-ylethynyltrimethylsilane Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furan-3-ylethynyltrimethylsilane and its derivatives in coupling reactions. The primary focus is on preventing the common side reaction of homocoupling, also known as Glaser coupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in reactions with this compound?
A1: Homocoupling, in this context, refers to the self-coupling of two molecules of the terminal alkyne (furan-3-ylacetylene) to form a symmetric 1,4-di(furan-3-yl)buta-1,3-diyne byproduct. This side reaction is problematic as it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process. While this compound is protected by a trimethylsilyl (TMS) group, this group can be cleaved in situ under certain reaction conditions, generating the terminal alkyne that is susceptible to homocoupling.
Q2: What are the primary causes of homocoupling in Sonogashira reactions involving furan-3-ylacetylene?
A2: The primary culprits behind homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the unwanted diyne byproduct.
Q3: What are the most effective general strategies to prevent homocoupling?
A3: The most effective strategies to minimize or prevent homocoupling include:
-
Running the reaction under a strictly inert atmosphere: Rigorously excluding oxygen by using techniques like freeze-pump-thaw cycles and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial, especially when a copper co-catalyst is employed.[1]
-
Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to circumvent Glaser coupling. These methods often require careful optimization of the palladium catalyst, ligands, and base.
-
Optimizing reaction parameters: Careful selection of the catalyst, ligands, base, and solvent can significantly suppress the homocoupling side reaction.
-
Slow addition of the alkyne: Adding the terminal alkyne (or the TMS-protected precursor if in situ desilylation is intended) slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]
Q4: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?
A4: Absolutely. The choice of the palladium precatalyst and the phosphine ligand has a significant impact on the competition between the desired cross-coupling and the undesired homocoupling.
-
Palladium Precatalyst: Using a Pd(0) source or a precatalyst that readily forms the active Pd(0) species is generally preferred.
-
Ligands: Bulky and electron-rich phosphine ligands are known to promote the desired cross-coupling pathway and suppress homocoupling.[2] This is because they can accelerate the rate-determining steps of the main catalytic cycle, making the competing homocoupling pathway less favorable. Examples of such ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃).[3]
Q5: How do the base and solvent affect the formation of homocoupling byproducts?
A5: The base and solvent system plays a critical role.
-
Base: The base is necessary to deprotonate the terminal alkyne (after TMS removal) and to neutralize the hydrogen halide byproduct. In copper-free protocols, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[4] For traditional Sonogashira reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but their purity and the absence of oxidizing impurities are critical.
-
Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the stability of the catalytic intermediates. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), 1,4-dioxane, and acetonitrile. The choice of solvent should be optimized for the specific substrates and catalytic system being used.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound, with a focus on preventing homocoupling.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High percentage of homocoupling byproduct (1,4-di(furan-3-yl)buta-1,3-diyne) observed. | 1. Presence of oxygen in the reaction. 2. Use of a copper(I) co-catalyst. 3. Suboptimal catalyst/ligand system. 4. Inappropriate base or solvent. 5. High concentration of the terminal alkyne. | 1. Ensure rigorous exclusion of oxygen by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly. 2. Switch to a copper-free Sonogashira protocol. 3. Screen different palladium catalysts and bulky, electron-rich phosphine ligands (see Table 1). 4. Optimize the base and solvent system. Consider using an inorganic base like Cs₂CO₃ with a solvent like 1,4-dioxane or THF. 5. Add the this compound solution slowly to the reaction mixture over an extended period. |
| Low or no yield of the desired cross-coupled product. | 1. Inefficient cleavage of the TMS protecting group. 2. Inactive catalyst. 3. Incorrect reaction temperature. 4. Unsuitable base for deprotonation. | 1. If in situ desilylation is intended, ensure the chosen base (e.g., a fluoride source like CsF or TBAF, or a strong amine base) is effective for TMS removal under the reaction conditions. 2. Use a fresh, high-purity palladium catalyst and ligand. Ensure the precatalyst is properly activated to the Pd(0) state. 3. Optimize the reaction temperature. While some copper-free systems work at room temperature, others may require heating. 4. Screen different bases to ensure efficient formation of the palladium-acetylide intermediate. |
| Complex reaction mixture with multiple unidentified byproducts. | 1. Decomposition of the furan ring under harsh conditions. 2. Side reactions of other functional groups on the coupling partners. | 1. The furan moiety can be sensitive to strongly acidic or basic conditions and high temperatures. Use milder reaction conditions where possible. 2. Ensure that the functional groups on your aryl/vinyl halide are compatible with the chosen reaction conditions. |
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize the general effects of various reaction parameters on the yield of the homocoupling byproduct in Sonogashira-type reactions.
Table 1: Effect of Catalyst and Ligand on Homocoupling
| Catalyst System | Ligand Type | General Impact on Homocoupling |
| Pd(PPh₃)₄ / CuI | Simple phosphine | Can lead to significant homocoupling, especially in the presence of O₂. |
| PdCl₂(PPh₃)₂ / CuI | Simple phosphine | Similar to Pd(PPh₃)₄, prone to homocoupling. |
| Pd(OAc)₂ or Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Generally suppresses homocoupling by accelerating the desired catalytic cycle.[3] |
| Pd(CH₃CN)₂Cl₂ | Buchwald-type ligands (e.g., cataCXium A) | Effective in copper-free systems, significantly reducing or eliminating homocoupling.[4] |
Table 2: Effect of Base and Additives on Homocoupling
| Base / Additive | Typical Conditions | General Impact on Homocoupling |
| Amine bases (e.g., Et₃N, DIPEA) | Copper-catalyzed Sonogashira | Can contribute to homocoupling if not high purity or if oxygen is present. |
| Inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | Copper-free Sonogashira | Often used in copper-free protocols to effectively suppress homocoupling.[4] |
| Fluoride source (e.g., CsF, TBAF) | In situ TMS deprotection | Primarily for deprotection, but the choice of accompanying base for the coupling is crucial for minimizing homocoupling. |
| Hydrogen atmosphere | Diluted with N₂ or Ar | Can reduce the amount of homocoupling byproduct to as low as ~2%.[5] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is a general guideline for a copper-free Sonogashira reaction, which is highly recommended for minimizing the formation of the homocoupling byproduct.
Reagents and Materials:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
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Inorganic base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or THF, 5 mL)
-
Schlenk flask or glovebox
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl halide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous and degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the this compound dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In situ Desilylation and Copper-Free Sonogashira Coupling
This protocol is adapted for instances where in situ desilylation of this compound is desired, followed immediately by a copper-free coupling.
Reagents and Materials:
-
Aryl or vinyl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
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Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)
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Base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)
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Anhydrous and degassed solvent (e.g., THF, 5 mL)
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Schlenk flask or glovebox
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the aryl bromide, palladium catalyst, and cesium fluoride to a dry reaction tube or flask.
-
Add the anhydrous and degassed solvent and the base.
-
Add the this compound.
-
Seal the tube/flask and stir the mixture at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the aryl bromide) until the reaction is complete as monitored by TLC or GC-MS.
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Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts.
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Concentrate the filtrate and purify the product by chromatography.
Visualizations
Caption: Competing pathways in Sonogashira coupling.
Caption: Troubleshooting workflow for reducing homocoupling.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
Navigating the Synthesis of Furan-3-ylethynyltrimethylsilane: A Technical Support Guide
For researchers, scientists, and professionals in drug development, scaling up the synthesis of key intermediates is a critical yet often challenging phase. This technical support center provides comprehensive guidance on the synthesis of Furan-3-ylethynyltrimethylsilane, a valuable building block in medicinal chemistry. Here, we address common issues encountered during experimental work, offering detailed troubleshooting, frequently asked questions, and optimized protocols for both lab and pilot-scale production.
Recommended Scale-Up Synthetic Route: Sonogashira Coupling
While laboratory-scale synthesis of this compound can be achieved via lithiation of 3-substituted furans, this method presents significant challenges and hazards at a larger scale. The use of n-butyllithium (n-BuLi) at cryogenic temperatures is complex to manage in industrial settings, posing risks of runaway reactions and pyrophoric incidents.[1][2][3]
Therefore, the recommended approach for scaling up the synthesis is the Sonogashira cross-coupling reaction . This method involves the palladium- and copper-catalyzed coupling of a 3-halofuran with trimethylsilylacetylene. It offers milder reaction conditions, greater functional group tolerance, and is more amenable to industrial production environments.[4][5] 3-Iodofuran is generally more reactive than 3-bromofuran, leading to faster reaction times and potentially higher yields.[3]
Experimental Protocols
Lab-Scale Sonogashira Coupling of 3-Iodofuran with Trimethylsilylacetylene
Materials:
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3-Iodofuran
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Trimethylsilylacetylene
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Triethylamine (Et₃N)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).
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Add anhydrous THF, followed by 3-iodofuran (1.0 equivalent) and triethylamine (2.0-3.0 equivalents).
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Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the stirred mixture.
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Stir the reaction at room temperature to 40°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Proposed Pilot-Plant Scale Sonogashira Coupling
Key Scale-Up Considerations:
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Heat Management: The Sonogashira coupling is exothermic. A jacketed reactor with precise temperature control is essential.
-
Reagent Addition: Controlled addition of trimethylsilylacetylene is crucial to manage the exotherm.
-
Mixing: Efficient agitation is required to ensure homogeneity, especially with catalyst slurries.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent catalyst degradation and side reactions.
Procedure:
-
Charge a clean, dry, and inerted jacketed glass-lined reactor with PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).
-
Add anhydrous THF and triethylamine (2.0-3.0 equivalents).
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Add 3-iodofuran (1.0 equivalent) to the reactor.
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Slowly add trimethylsilylacetylene (1.1-1.5 equivalents) via a dosing pump, maintaining the internal temperature below 40°C.
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Stir the mixture at 30-40°C until reaction completion is confirmed by in-process control (e.g., HPLC).
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Cool the reactor and quench the reaction by transferring the mixture to a second reactor containing a saturated aqueous solution of ammonium chloride.
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Perform a liquid-liquid extraction with ethyl acetate.
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Wash the organic phase with brine.
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Remove the solvent by vacuum distillation.
-
Purify the crude product by vacuum distillation or large-scale column chromatography.
Data Presentation
Table 1: Representative Quantitative Data for Lab-Scale vs. Pilot-Scale Sonogashira Synthesis
| Parameter | Lab-Scale (Illustrative) | Pilot-Scale (Illustrative) |
| Starting Material | 3-Iodofuran | 3-Iodofuran |
| Scale | 10 g | 10 kg |
| Trimethylsilylacetylene | 1.2 equivalents | 1.2 equivalents |
| PdCl₂(PPh₃)₂ | 2 mol% | 2 mol% |
| CuI | 4 mol% | 4 mol% |
| Base | Triethylamine (2.5 eq) | Triethylamine (2.5 eq) |
| Solvent | THF (100 mL) | THF (100 L) |
| Temperature | 25-40°C | 30-40°C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification Method | Flash Chromatography | Vacuum Distillation |
Note: These are illustrative values based on typical Sonogashira reactions. Actual results may vary.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Question | Possible Cause | Troubleshooting Steps |
| My Sonogashira coupling is not going to completion. What should I do? | Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. | - Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere. - Use freshly opened or properly stored catalysts. |
| Insufficient Temperature: The reaction may be too slow at room temperature, especially with less reactive aryl bromides. | - Gently warm the reaction mixture to 40-60°C. For aryl bromides, temperatures up to 80-100°C may be necessary.[1][6] | |
| Poorly Soluble Reagents: Reagents may not be fully dissolved, hindering the reaction. | - Consider a co-solvent like DMF to improve solubility, but be mindful of higher boiling points during workup. | |
| Base Inefficiency: The chosen base may not be strong enough or may be sterically hindered. | - While triethylamine is standard, diisopropylamine (DIPA) can also be effective.[6] |
Issue 2: Formation of Side Products
| Question | Possible Cause | Troubleshooting Steps |
| I am observing significant amounts of a symmetrical alkyne byproduct (Glaser coupling). How can I minimize this? | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction catalyzed by copper. | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. - Consider a copper-free Sonogashira protocol, although this may require different ligands and reaction conditions.[3] |
| My furan starting material is decomposing. | Acidic Conditions: Furan rings can be sensitive to acid, which might be present as an impurity. | - Ensure the starting materials and solvents are free from acidic impurities. - Use a high-quality, amine base. |
Issue 3: Purification Challenges
| Question | Possible Cause | Troubleshooting Steps |
| My product is degrading on the silica gel column. | Acidic Silica Gel: The acidic nature of silica gel can cause decomposition of acid-sensitive compounds like some furan derivatives. | - Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent. - Consider using a less acidic stationary phase like neutral alumina. |
| How should I purify my product on a large scale? | Method Scalability: Flash chromatography can be expensive and time-consuming at a large scale. | - Vacuum Distillation: This is often the preferred method for thermally stable, volatile compounds at a pilot or industrial scale.[7][8] - Large-Scale Chromatography: If distillation is not feasible, large-scale column chromatography systems can be used. |
Frequently Asked Questions (FAQs)
Q1: Can I use 3-bromofuran instead of 3-iodofuran? A1: Yes, 3-bromofuran can be used. However, aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[3] You may need to use higher temperatures, longer reaction times, or a more active palladium catalyst system to achieve a good yield.
Q2: Is it necessary to use a copper co-catalyst? A2: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free protocols have been developed. These can be advantageous in preventing alkyne homocoupling (Glaser coupling).[3] However, they may require different palladium catalysts and ligands, and reaction conditions might need to be re-optimized.
Q3: What are the key safety precautions when scaling up this reaction? A3: Key safety considerations include:
-
Exotherm Control: The reaction is exothermic. Ensure your cooling system is adequate for the scale.
-
Inert Atmosphere: Prevent air exposure to avoid catalyst deactivation and potential side reactions.
-
Solvent Handling: Use appropriate ventilation and grounding to manage flammable solvents.
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE).
Q4: How can I monitor the reaction progress effectively on a large scale? A4: For large-scale reactions, taking aliquots for TLC or GC-MS can be cumbersome. In-process monitoring techniques like High-Performance Liquid Chromatography (HPLC) or inline spectroscopic methods (e.g., FT-IR) can provide real-time data on the consumption of starting materials and the formation of the product.
Visualizing the Process
Experimental Workflow
Caption: General workflow for the Sonogashira synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common Sonogashira coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. reddit.com [reddit.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
Technical Support Center: Reactivity of Ethynylfurans
Welcome to the technical support center for experiments involving ethynylfurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the impact of solvents on the reactivity of these versatile compounds.
Frequently Asked questions (FAQs)
Q1: My Sonogashira coupling reaction with an ethynylfuran is giving a low yield. What are the common solvent-related factors that could be causing this?
A1: Low yields in Sonogashira couplings involving ethynylfurans can often be attributed to several solvent-related issues:
-
Inappropriate Solvent Polarity: The choice of solvent is critical. Polar aprotic solvents like DMF and THF are commonly used.[1] Using a solvent that does not fully dissolve the reactants can lead to poor reaction rates. For aryl bromides, which are less reactive, a more coordinating solvent like DMF might be necessary, potentially with heating.[1]
-
Presence of Water or Oxygen: Sonogashira reactions typically require anhydrous and anaerobic conditions.[2] Solvents must be properly dried and degassed. The presence of oxygen can lead to the oxidative homocoupling of the ethynylfuran (Glaser coupling), a common side reaction. Ensure your solvent is freshly distilled or from a sure-seal bottle and degassed by methods such as freeze-pump-thaw or by bubbling an inert gas (like argon or nitrogen) through it.[3]
-
Solvent-Catalyst Incompatibility: The palladium catalyst and copper co-catalyst can be sensitive to the solvent environment. For instance, in some cases, THF has been anecdotally observed to promote the formation of palladium black (decomposition of the catalyst), which reduces the catalytic activity.[3][4] If you observe a black precipitate, consider switching to a different solvent like DMF or using a co-solvent system.[1]
-
Suboptimal Base/Solvent Combination: The amine base (e.g., triethylamine, diisopropylamine) is a crucial component of the reaction and also acts as a solvent in some protocols.[5] The base's solubility and basicity can be influenced by the co-solvent. Ensure the base is miscible with the reaction solvent and is of sufficient quality.
Q2: I am observing significant formation of a dark, tar-like substance in my reaction involving an ethynylfuran. What is happening and how can I prevent it?
A2: The formation of dark, polymeric material is a common issue when working with furans, including ethynylfurans. This is typically due to the polymerization of the furan ring, which is sensitive to acidic conditions and can also occur at elevated temperatures.
-
Solvent Choice: Protic solvents, especially in the presence of any acidic impurities, can promote the degradation and polymerization of the furan ring. It is generally advisable to use anhydrous, non-protic solvents.[6]
-
Temperature Control: High reaction temperatures can accelerate polymerization.[7] If you are heating your reaction, try to use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion.
-
Workup Conditions: During the workup, avoid acidic conditions. If an aqueous wash is necessary, use neutral or slightly basic solutions. The furan ring is particularly sensitive to strong acids.[8]
Q3: My Diels-Alder reaction with an ethynylfuran is showing poor stereoselectivity. Can the solvent influence this?
A3: Absolutely. The solvent can have a profound impact on the stereoselectivity of Diels-Alder reactions. For cycloadditions involving furan derivatives, the formation of endo and exo isomers is common, and the ratio can be solvent-dependent.[9]
-
Solvent Polarity: The polarity of the solvent can differentially stabilize the transition states leading to the endo and exo products.[9] For the reaction of furan with maleic anhydride, for example, non-polar solvents can favor the exo adduct, while more polar solvents may alter this preference.[9]
-
Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the reactants or transition states, which can influence the stereochemical outcome.
-
Reaction Reversibility: Diels-Alder reactions with furans can be reversible. The solvent can affect the position of the equilibrium between reactants and products, and between the endo and exo adducts. The thermodynamically more stable product may predominate with longer reaction times or at higher temperatures, and this stability can be solvent-dependent.[9]
Q4: I'm having trouble with the workup of my reaction mixture containing a polar aprotic solvent like DMF or DMSO. How can I effectively remove it and isolate my product?
A4: Polar aprotic solvents like DMF and DMSO are high-boiling and water-soluble, which can complicate product isolation.
-
Aqueous Extraction: A common method is to dilute the reaction mixture with a large volume of an organic solvent that is not miscible with water (e.g., ethyl acetate, diethyl ether) and wash it multiple times with water or brine. The polar aprotic solvent will partition into the aqueous layer. Be aware that polar products may also be partially lost to the aqueous phase.[10]
-
Solvent Removal Under Reduced Pressure: While difficult due to their high boiling points, DMF and DMSO can be removed under high vacuum. This is often done after filtering off any solids.
-
Alternative Extraction Solvents: For particularly polar products that are difficult to extract, a mixture of chloroform and isopropanol (e.g., 3:1) can sometimes be effective at recovering organic compounds from the aqueous phase.[10]
Troubleshooting Guides
Sonogashira Coupling of Ethynylfurans
| Issue | Possible Solvent-Related Cause | Troubleshooting Steps |
| No or Low Conversion | - Reactants are not fully dissolved.- Solvent is not sufficiently degassed.- Incorrect solvent polarity for the specific aryl halide.[1] | - Choose a solvent in which all reactants are soluble (e.g., DMF, THF, or a mixture).[11]- Ensure rigorous degassing of the solvent and reaction mixture.[3]- For less reactive aryl bromides, consider using a more polar solvent like DMF and increasing the temperature.[1] |
| Glaser Homocoupling (Dimerization of Ethynylfuran) | - Presence of oxygen in the solvent. | - Use freshly distilled and thoroughly degassed solvents.[3]- Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| Catalyst Decomposition (Formation of Palladium Black) | - Solvent choice (e.g., THF can sometimes promote this).[4]- High temperatures in certain solvents. | - Try switching the solvent (e.g., from THF to DMF or toluene).[1]- Add a phosphine ligand which can help stabilize the palladium catalyst.[12]- Consider running the reaction at a lower temperature if possible. |
| Difficult Product Isolation | - Use of high-boiling polar aprotic solvents (DMF, DMSO). | - Dilute the reaction mixture with a large volume of an immiscible organic solvent and wash repeatedly with water/brine to remove the polar solvent.[10] |
Cycloaddition Reactions of Ethynylfurans (e.g., Diels-Alder)
| Issue | Possible Solvent-Related Cause | Troubleshooting Steps |
| Low Yield | - Reversibility of the reaction is favored in the chosen solvent.[9]- Polymerization of the furan starting material. | - Experiment with different solvents to find one that favors product formation. Sometimes, running the reaction neat (without solvent) can be effective.- Use a non-protic, anhydrous solvent to minimize furan polymerization.[6] |
| Undesired Isomer Ratio (endo/exo) | - The solvent polarity is favoring the undesired transition state.[9] | - Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile) to optimize the stereoselectivity.[13] |
| Reaction is Too Slow | - The solvent may be stabilizing the ground state of the reactants more than the transition state. | - Try a solvent that is known to accelerate the specific type of cycloaddition. For some Diels-Alder reactions, water has been shown to increase the reaction rate. |
Data Presentation
Table 1: Solvent Effects on a Hypothetical Sonogashira Coupling of 2-Iodofuran with Phenylacetylene
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| THF | Et₃N | 60 | 12 | 75 |
| DMF | Et₃N | 60 | 8 | 92 |
| Toluene | Diisopropylamine | 80 | 16 | 85 |
| Acetonitrile | Et₃N | 70 | 12 | 68 |
Note: This table is illustrative and based on general principles of Sonogashira reactions. Actual results may vary.
Table 2: Influence of Solvent on the Exo/Endo Selectivity in a Hypothetical Diels-Alder Reaction of 2-Ethynylfuran with N-Methylmaleimide
| Solvent | Temperature (°C) | Exo:Endo Ratio |
| Diethyl Ether | 25 | 95:5 |
| Acetonitrile | 25 | 70:30 |
| Water | 25 | 40:60 |
Note: This table is illustrative and based on known trends for Diels-Alder reactions of furans. Actual results may vary.[9]
Experimental Protocols
General Procedure for a Copper-Free Sonogashira Coupling of an Aryl Halide with an Ethynylfuran
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a phosphine ligand if required.
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2-3 eq.) via syringe under an inert atmosphere.[11]
-
Reactant Addition: Add the ethynylfuran (1.1-1.5 eq.) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.[11]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Sonogashira coupling of an ethynylfuran.
Caption: Experimental workflow for optimizing a Diels-Alder reaction.
References
- 1. reddit.com [reddit.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Workup [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Furan Synthesis with Lewis Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Lewis acid-catalyzed furan synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield of my desired furan product. What are the potential causes and how can I improve the yield?
A1: Low yields in furan synthesis, particularly in reactions like the Paal-Knorr synthesis, can stem from several factors. The most common issues include decomposition of the starting material or product under harsh acidic conditions, reversibility of the cyclization step, and competing side reactions.[1][2]
Troubleshooting Steps:
-
Catalyst Selection: Strong Brønsted acids (e.g., H₂SO₄) can cause degradation.[3] Consider switching to a milder Lewis acid such as ZnCl₂, ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃.[1][3]
-
Water Removal: The cyclization step is often reversible and involves the elimination of water.[2] Ensure efficient removal of water as it forms by using a Dean-Stark apparatus or adding a dehydrating agent like phosphorus pentoxide (P₂O₅).[2][3]
-
Temperature Control: High temperatures can increase the rate of polymerization and decomposition.[3] It is advisable to run the reaction at the lowest effective temperature and monitor its completion to avoid prolonged heating.[3]
-
Purity of Starting Materials: Ensure the 1,4-dicarbonyl starting material is pure, as impurities can interfere with the reaction.[1]
Q2: My reaction mixture is turning into a dark, insoluble tar, and I am having difficulty isolating the furan product. What is causing this polymerization?
A2: The formation of tarry byproducts is a strong indication of acid-catalyzed polymerization of the starting materials or the furan product itself.[3] Furan rings, especially those with electron-releasing substituents, are sensitive to strong acids and can undergo polymerization or ring-opening.[2][4]
Troubleshooting Steps:
-
Milder Reaction Conditions: Switch from strong protic acids to milder Lewis acids.[1][3] Using solid acid catalysts like Amberlyst-15 can also be beneficial.[5]
-
Lower Temperature: Reducing the reaction temperature can minimize the rate of polymerization.[3]
-
Protecting Groups: If your substrate has highly reactive functional groups (e.g., aldehydes), consider using a protection strategy, such as converting an aldehyde to an acetal, to prevent its participation in side reactions.[5]
-
Solvent Choice: A biphasic system (e.g., MIBK-water) can sometimes help by extracting the desired furan product from the reactive aqueous phase as it forms, thereby preventing its degradation.[5]
-
Reagent Concentration: High concentrations of starting materials can favor bimolecular side reactions leading to polymers. Running the reaction at a lower concentration may be advantageous.[5]
Q3: During the workup, my furan product seems to be decomposing. How can I prevent this?
A3: The furan ring is notoriously sensitive to acidic conditions, which can lead to protonation-activated polymerization or ring-opening reactions, especially in the presence of water.[2][4]
Troubleshooting Steps:
-
pH Control: During aqueous workups, carefully maintain the pH to be no lower than 4.[2] Use milder acids like acetic acid or buffered solutions instead of strong mineral acids like HCl or H₂SO₄.[2]
-
Temperature Control: Perform acidic workups at low temperatures (e.g., 0 °C) to minimize the rate of decomposition reactions.[2]
-
Solvent Choice: Use anhydrous, non-protic solvents to avoid furan ring-opening, which can be facilitated by protic or aqueous media.[3]
Q4: How should I purify my furan product, considering its potential instability?
A4: Purification of furans can be challenging due to their volatility and instability.[3]
Purification Methods:
-
Distillation: For volatile furans, distillation, often under vacuum, is an effective method. However, care must be taken to avoid excessive heat, which can cause decomposition.[3]
-
Chromatography: Column chromatography on silica gel is a standard technique. However, the acidic nature of silica can sometimes degrade sensitive furans.[3] To mitigate this, consider using deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent.[3]
Quantitative Data Summary
The choice of Lewis acid can significantly impact the yield and reaction conditions of furan synthesis. The following table summarizes the performance of various catalysts in the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnBr₂ | Toluene | Reflux | 4-6 | ~85 |
| Bi(NO₃)₃ | Ethanol/Water | 140 (Microwave) | 0.08 | ~95 |
| Sc(OTf)₃ | Dichloromethane | 0 | 2-8 | >90 |
| In(OTf)₃ | Toluene | Reflux | 2 | ~92 |
| ZrCl₄/ZnI₂ | Dichloromethane | 25 | 1 | ~85-95 |
Note: The data presented is a compilation from various sources and specific experimental conditions may vary. Please refer to the original literature for detailed protocols.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of 2,5-Dimethylfuran
This protocol describes a general method for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using a mild Lewis acid catalyst.
Reagents & Setup:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
Anhydrous Toluene (50 mL)
-
Lewis Acid Catalyst (e.g., ZnBr₂, 5-10 mol%)
-
100 mL round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add hexane-2,5-dione (11.4 g, 100 mmol) and anhydrous toluene (50 mL).
-
Add the Lewis acid catalyst (e.g., ZnBr₂, 5-10 mol%) to the mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).[1]
-
Continue refluxing for 4-6 hours or until no more water is collected.[1]
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.[1]
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.[1]
Visualizations
Caption: Experimental workflow for Lewis acid-catalyzed furan synthesis.
Caption: Troubleshooting workflow for low yields in furan synthesis.
Caption: Desired reaction pathway versus common side reactions.
References
Validation & Comparative
1H NMR Analysis of Furan-3-ylethynyltrimethylsilane: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, unambiguous structural elucidation is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of furan-3-ylethynyltrimethylsilane. By presenting experimental data alongside that of relevant analogues, this guide will facilitate a deeper understanding of the substitution effects on the furan ring's electronic environment.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its key structural analogues. All data was recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -Si(CH₃)₃ | 0.23 | singlet | 9H |
| H-4 | 6.44 | multiplet | 1H | |
| H-2 | 7.34 | multiplet | 1H | |
| H-5 | 7.63 | multiplet | 1H | |
| Furan [1] | H-2, H-5 | 7.44 | multiplet | 2H |
| H-3, H-4 | 6.38 | multiplet | 2H | |
| 3-Ethynylfuran | ≡C-H | 3.10 | singlet | 1H |
| H-4 | 6.45 | doublet | 1H | |
| H-2 | 7.40 | singlet | 1H | |
| H-5 | 7.70 | singlet | 1H | |
| Trimethylsilylacetylene | -Si(CH₃)₃ | 0.15 | singlet | 9H |
| ≡C-H | 2.38 | singlet | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
The following protocol outlines a standardized procedure for the acquisition of ¹H NMR spectra for furan derivatives and related organosilane compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Securely cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
The data presented in this guide was acquired on a 400 MHz NMR spectrometer.
-
Before inserting the sample, ensure the spectrometer is properly tuned and shimmed to the lock signal of the deuterated solvent.
3. Data Acquisition:
-
A standard one-pulse proton experiment is typically sufficient.
-
Key acquisition parameters include:
-
Pulse width: Calibrated to a 90° pulse.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different protons.
Structural and Signaling Analysis
The following diagram illustrates the chemical structure of this compound and the assignment of its proton signals.
Caption: Structure of this compound with ¹H NMR assignments.
Discussion
The ¹H NMR spectrum of this compound displays characteristic signals that can be rationalized by comparison with its structural components. The nine protons of the trimethylsilyl group appear as a sharp singlet at 0.23 ppm, which is consistent with the typical chemical shift for TMS groups attached to an alkyne.
The protons on the furan ring exhibit distinct chemical shifts due to the electronic influence of the ethynyltrimethylsilyl substituent. The proton at the 5-position (H-5) is the most deshielded at 7.63 ppm, likely due to its proximity to the oxygen atom and the electron-withdrawing nature of the alkyne. The proton at the 2-position (H-2) resonates at 7.34 ppm, while the proton at the 4-position (H-4) is the most shielded of the ring protons at 6.44 ppm. This upfield shift for H-4 is characteristic for protons beta to a substituent on a furan ring. The multiplet nature of the furan protons arises from the small long-range couplings typical of this heterocyclic system.
By comparing the spectrum to that of unsubstituted furan, the deshielding effect of the ethynyltrimethylsilyl group on all the furan protons is evident. Furthermore, comparison with 3-ethynylfuran highlights the subtle electronic contribution of the trimethylsilyl group. This detailed analysis, supported by the comparative data, provides a robust framework for the structural verification of this compound and related compounds.
References
A Comparative Guide to the 13C NMR Characterization of Silylated Furans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data of silylated furans against the parent furan molecule. Understanding the influence of silyl substitution on the furan ring's electron distribution is crucial for the structural elucidation and characterization of these versatile synthetic intermediates in academic and industrial research. This document presents quantitative 13C NMR data in a clear tabular format, details the experimental protocols for both the synthesis of silylated furans and the acquisition of NMR data, and includes a visual representation of the synthetic and analytical workflow.
Introduction to 13C NMR of Furan Derivatives
The furan ring is a five-membered aromatic heterocycle with a distinct 13C NMR spectrum. The carbon atoms are designated C2, C3, C4, and C5, with the oxygen atom at position 1. In an unsubstituted furan molecule in deuterated chloroform (CDCl3), the α-carbons (C2 and C5) resonate at approximately 142.8 ppm, while the β-carbons (C3 and C4) appear at around 109.8 ppm.[1] The introduction of substituents, such as a trimethylsilyl (TMS) group, significantly alters the electronic environment of the furan ring, leading to predictable shifts in the 13C NMR spectrum. These shifts provide valuable information for confirming the position of substitution and understanding the electronic effects of the silyl group.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts for furan and its 2- and 3-trimethylsilyl substituted derivatives. The data clearly illustrates the impact of the TMS group on the carbon resonances of the furan ring.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Si(CH₃)₃ (ppm) |
| Furan | 142.8 | 109.8 | 109.8 | 142.8 | - |
| 2-Trimethylsilylfuran | 150.1 | 119.5 | 109.5 | 146.2 | -1.8 |
| 3-Trimethylsilylfuran | 143.2 | 119.9 | 115.7 | 140.1 | -1.5 |
| 3-[(Trimethylsilyl)oxy]furan | 139.9 | 120.4 | 104.3 | 142.5 | 0.3 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and were recorded in CDCl₃. Data compiled from various sources.[1][2]
Experimental Protocols
Synthesis of Silylated Furans
General Considerations: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Synthesis of 2-Trimethylsilylfuran:
-
To a solution of furan (1.0 eq) in anhydrous diethyl ether at -78 °C, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.
-
The mixture is stirred at this temperature for 1 hour.
-
Chlorotrimethylsilane (1.2 eq) is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to afford 2-trimethylsilylfuran.
Synthesis of 3-Bromofuran (Precursor for 3-Trimethylsilylfuran):
-
This is a multi-step synthesis often starting from a suitable precursor, as direct bromination of furan is not selective. A common route involves the di-bromination of furan followed by selective reduction.
Synthesis of 3-Trimethylsilylfuran from 3-Bromofuran:
-
To a solution of 3-bromofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.
-
The mixture is stirred at this temperature for 30 minutes.
-
Chlorotrimethylsilane (1.2 eq) is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched with water.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
13C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 20-50 mg of the silylated furan derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[3]
Data Acquisition:
-
The 13C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 100 MHz.
-
A standard proton-decoupled pulse program is used.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and 13C NMR characterization of silylated furans.
Caption: Synthetic and analytical workflow for silylated furans.
Conclusion
The 13C NMR data clearly demonstrates the electronic influence of the trimethylsilyl group on the furan ring. Silylation at the C2 position leads to a downfield shift of the C2 and C5 carbons and an upfield shift of the C3 carbon, indicating a change in the electron density distribution within the aromatic ring. Similarly, substitution at the C3 position also results in characteristic shifts of the ring carbons. This comparative data, along with the provided experimental protocols, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the unambiguous characterization of silylated furan derivatives.
References
A Comparative Analysis of the Reactivity of 2- and 3-Substituted Ethynylfurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-ethynylfuran and 3-ethynylfuran. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This document summarizes theoretical predictions, extrapolations from related substituted furans, and detailed experimental protocols for key transformations.
Introduction
Furan rings are important five-membered aromatic heterocycles present in a wide array of natural products and pharmacologically active compounds. The introduction of an ethynyl group onto the furan scaffold provides a versatile handle for further chemical modifications through various reactions such as cycloadditions, electrophilic additions, and metal-catalyzed cross-coupling reactions. The position of this ethynyl substituent, either at the C2 or C3 position, significantly influences the electronic properties of both the furan ring and the alkyne, thereby dictating their reactivity.
Generally, the C2 position of the furan ring is more electron-rich and sterically less hindered than the C3 position. This inherent electronic difference is expected to translate into differing reactivity profiles for 2-ethynylfuran and 3-ethynylfuran.
Theoretical Reactivity Comparison
While direct, head-to-head experimental kinetic studies comparing the reactivity of 2-ethynylfuran and 3-ethynylfuran are not extensively available in the literature, we can infer their relative reactivity based on computational studies of related substituted furans and fundamental principles of organic chemistry.
The furan ring is an electron-rich aromatic system. A substituent at the C2 position can more effectively participate in resonance with the ring oxygen than a substituent at the C3 position. This leads to a greater perturbation of the ring's electron density by a C2 substituent.
Key Predictions:
-
Electrophilic Attack on the Furan Ring: The furan ring in 2-ethynylfuran is expected to be more activated towards electrophilic attack than in 3-ethynylfuran. The electron-donating character of the ethynyl group, through resonance, increases the electron density at the C5 position of 2-ethynylfuran, making it the preferred site for electrophilic substitution.
-
Reactivity of the Ethynyl Group: The electronic environment of the ethynyl group is also influenced by its position on the furan ring.
-
Nucleophilic Addition: The terminal carbon of the ethynyl group in 2-ethynylfuran is predicted to be slightly more electron-deficient than in 3-ethynylfuran, potentially making it more susceptible to nucleophilic attack.
-
Acidity of the Terminal Proton: The terminal proton of 2-ethynylfuran is expected to be slightly more acidic than that of 3-ethynylfuran due to the greater ability of the furan ring to stabilize the resulting acetylide anion at the C2 position.
-
-
Cycloaddition Reactions: In Diels-Alder reactions where the furan acts as the diene, the reactivity is sensitive to the electronic nature of the substituents. Computational studies on other substituted furans suggest that electron-donating groups enhance the reactivity of the furan diene. Given the electronic differences, 2-ethynylfuran is anticipated to be a more reactive diene than 3-ethynylfuran.
Quantitative Data Summary
The following table summarizes the predicted relative reactivity and key properties of 2- and 3-ethynylfuran based on theoretical considerations and data from analogous systems.
| Property/Reaction Type | 2-Ethynylfuran | 3-Ethynylfuran | Rationale |
| Terminal Proton Acidity (pKa) | Predicted to be lower (more acidic) | Predicted to be higher (less acidic) | Greater stabilization of the acetylide anion at the C2 position through resonance. |
| Electrophilic Addition to Alkyne | Predicted to be slightly slower | Predicted to be slightly faster | Higher electron density on the alkyne in the 3-position. |
| Diels-Alder Reactivity (as diene) | Predicted to be more reactive | Predicted to be less reactive | The C2-substituent has a stronger electronic influence, enhancing the diene character. |
| Nucleophilic Attack on the Furan Ring | Less favorable | More favorable (at C2 and C5) | The ethynyl group at C3 deactivates the C2 and C5 positions to a lesser extent than a C2-substituent. |
Experimental Protocols
The following are detailed, representative protocols for key reactions involving ethynylfurans. These can be adapted for comparative studies between the 2- and 3-isomers.
Synthesis of Ethynylfurans via Sonogashira Coupling
This protocol describes a general method for the synthesis of ethynylfurans from the corresponding halofurans.
Materials:
-
2-Bromofuran or 3-Bromofuran (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halofuran, anhydrous THF, and triethylamine.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.
-
Add ethynyltrimethylsilane dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
To a solution of the purified silyl-protected ethynylfuran in THF, add TBAF solution dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the terminal ethynylfuran.
Diels-Alder Cycloaddition
This protocol outlines a general procedure for the [4+2] cycloaddition of ethynylfurans with a dienophile.
Materials:
-
2-Ethynylfuran or 3-Ethynylfuran (1.0 eq)
-
Maleic anhydride (1.1 eq)
-
Toluene, anhydrous
Procedure:
-
In a sealed tube, dissolve the ethynylfuran and maleic anhydride in anhydrous toluene.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for a set period (e.g., 24-48 hours).
-
Monitor the reaction progress by ¹H NMR spectroscopy or LC-MS.
-
Upon completion or equilibrium, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Electrophilic Addition of HBr
This protocol describes the addition of hydrogen bromide across the ethynyl triple bond.
Materials:
-
2-Ethynylfuran or 3-Ethynylfuran (1.0 eq)
-
Hydrogen bromide (33% in acetic acid) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the ethynylfuran in anhydrous DCM in a round-bottom flask at 0 °C.
-
Slowly add the solution of HBr in acetic acid to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Logical Relationship of Reactivity
Caption: Predicted reactivity comparison of 2- and 3-ethynylfuran.
Experimental Workflow for Reactivity Comparison
Caption: Experimental workflow for comparing the reactivity of ethynylfuran isomers.
Conclusion
The positional isomerism of the ethynyl group on the furan ring is predicted to have a significant impact on the overall reactivity of the molecule. Theoretical considerations suggest that 2-ethynylfuran is the more reactive isomer in electrophilic substitution on the ring and as a diene in Diels-Alder reactions, and it is expected to have a more acidic terminal proton. Conversely, 3-ethynylfuran may exhibit slightly higher reactivity in electrophilic additions to the alkyne. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies and quantify these predicted differences in reactivity. Such data will be invaluable for the rational design of synthetic routes utilizing these versatile building blocks in drug discovery and materials science.
Furan-3-ylethynyltrimethylsilane: A Comparative Guide for Organosilicon Reagents in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. In the realm of organosilicon chemistry, Furan-3-ylethynyltrimethylsilane has emerged as a valuable building block for the introduction of the furan-3-ylethynyl moiety, a key structural motif in various biologically active compounds and functional materials. This guide provides an objective comparison of this compound with other classes of organosilicon reagents, supported by experimental data, to inform synthetic strategy and reagent selection in cross-coupling reactions.
Organosilicon reagents offer a compelling alternative to other organometallic compounds in cross-coupling reactions due to their stability, low toxicity, and the ease of removal of silicon-containing byproducts.[1] The reactivity of these reagents is typically unlocked through activation by a fluoride source or a base, which forms a pentacoordinate silicon species, facilitating transmetalation to a palladium or other transition metal catalyst.
This compound belongs to the class of alkynylsilanes, which are widely used in Sonogashira-type cross-coupling reactions. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective coupling at the C-Si bond under appropriate conditions. This reagent is particularly useful for the synthesis of disubstituted alkynes where one of the substituents is a furan ring.
Performance Comparison in Cross-Coupling Reactions
The efficiency of a cross-coupling reaction is highly dependent on the nature of the organosilicon reagent, the electrophile, the catalyst system, and the reaction conditions. Below is a comparative overview of this compound and other representative organosilicon reagents in palladium-catalyzed cross-coupling reactions.
| Organosilicon Reagent | Reagent Type | Typical Cross-Coupling Reaction | Key Advantages | Common Limitations |
| This compound | Alkynylsilane | Sonogashira-type | Stable, allows for controlled introduction of the furan-3-ylethynyl group. | Requires activation (e.g., with fluoride or base). |
| Phenylethynyltrimethylsilane | Alkynylsilane | Sonogashira-type | Commercially available, well-established reactivity. | Reactivity can be influenced by electronic effects of the phenyl group. |
| (2-Benzofuranyl)dimethylsilanol | Heteroarylsilanol | Hiyama-Denmark | High reactivity, often milder conditions, fluoride-free activation possible.[2][3] | Can be prone to self-condensation to form siloxanes. |
| Phenyltrimethoxysilane | Arylsilane | Hiyama | Stable and easy to handle. | Generally requires fluoride activation for efficient coupling. |
| Thiophen-2-yltrimethylsilane | Heteroarylsilane | Hiyama | Good for introducing thiophene moieties. | Reactivity can differ from furan analogs due to electronic differences. |
Experimental Data Summary
| Entry | Alkynylsilane | Aryl Halide | Catalyst / Ligand | Base / Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethynyltrimethylsilane | 2,6-dibromo-3,7-diacetatoanthracene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 12 | ~60% (for disubstituted)[2] |
| 2 | Phenylethynyltrimethylsilane | Iodobenzene | Pd(OAc)₂ / PPh₃ | TBAF | THF | 60 | 16 | 85[2] |
| 3 | Ethynyltriethylsilane | o-nitrofluorobenzene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 2 | 75[2] |
Note: The yields are reported for the specific reactions cited and may vary with different substrates and conditions.
Experimental Protocols
General Procedure for Sonogashira-type Coupling of Alkynyltrimethylsilanes
This protocol is a generalized procedure based on established methods for Sonogashira-type reactions involving alkynylsilanes.
Materials:
-
Alkynylsilane (e.g., this compound) (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2-3 eq) or Fluoride activator (e.g., Tetrabutylammonium fluoride (TBAF), 1.2 eq)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, copper(I) iodide (if applicable), and the aryl halide.
-
Add the anhydrous solvent, followed by the base (e.g., Et₃N) or the fluoride activator (e.g., TBAF).
-
Add the alkynylsilane to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing Reaction Pathways and Relationships
To better understand the workflow and the relationship between different organosilicon reagents, the following diagrams are provided.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of furan-containing alkynes via palladium-catalyzed cross-coupling reactions. Its stability and predictable reactivity make it a reliable choice for complex molecule synthesis. While direct quantitative comparisons with other organosilicon reagents under identical conditions are sparse in the literature, the general principles of organosilicon chemistry suggest that its performance will be comparable to other alkynylsilanes. The choice between this compound and other reagents, such as silanols, will depend on the specific requirements of the synthesis, including the desired reactivity profile, functional group tolerance, and the availability of starting materials. The provided experimental protocol offers a solid starting point for the application of this reagent in a research and development setting.
References
A Spectroscopic Comparison of Furan and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides an objective, data-driven comparison of the spectroscopic properties of furan and its key isomers, offering a valuable resource for identification, characterization, and quality control.
Furan, a five-membered aromatic heterocycle, is a foundational scaffold in a multitude of pharmaceuticals and natural products. Distinguishing it from its structural isomers is a critical analytical challenge. This publication details the comparative spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for furan, 2-methylfuran, 3-methylfuran, and the unstable but mechanistically important 2H-oxete.
Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic data for furan and its isomers, facilitating rapid comparison of their distinct spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. The substitution pattern on the furan ring significantly influences the chemical shifts (δ) and coupling constants (J) of the ring protons and carbons, allowing for unambiguous isomer differentiation.[1]
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Furan | H-2, H-5 | ~7.4 | t | - |
| H-3, H-4 | ~6.3 | t | - | |
| 2-Methylfuran | H-5 | ~7.2 | d | - |
| H-4 | ~6.2 | dd | - | |
| H-3 | ~5.9 | d | - | |
| -CH₃ | ~2.3 | s | - | |
| 3-Methylfuran | H-2 | ~7.21 | s | - |
| H-4 | ~6.22 | s | - | |
| H-5 | ~7.33 | s | - | |
| -CH₃ | ~2.05 | s | - | |
| 2H-Oxete (Predicted) | Olefinic Protons | 4.5 - 6.5 | - | - |
| Methylene Protons | 4.0 - 5.0 | - | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Furan | C-2, C-5 | ~142.8 |
| C-3, C-4 | ~109.7 | |
| 2-Methylfuran | C-2 | ~152.1 |
| C-3 | ~106.1 | |
| C-4 | ~110.1 | |
| C-5 | ~141.2 | |
| -CH₃ | ~13.5 | |
| 3-Methylfuran | C-2 | ~138.8 |
| C-3 | ~119.5 | |
| C-4 | ~110.8 | |
| C-5 | ~143.1 | |
| -CH₃ | ~9.3 | |
| 2H-Oxete (Predicted) | Olefinic Carbons | 90 - 140 |
| Methylene Carbons | 65 - 80 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of molecular bonds. The C-H, C=C, and C-O stretching and bending vibrations provide characteristic absorption bands for furan and its isomers.[1]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C-H Stretch (aromatic/olefinic) | C-H Stretch (aliphatic) | C=C Stretch | C-O-C Stretch |
| Furan | ~3130 | - | ~1500, ~1450 | ~1180 |
| 2-Methylfuran | ~3130 | ~2920 | ~1580, ~1500 | ~1170 |
| 3-Methylfuran | ~3130 | ~2925 | ~1600, ~1500 | ~1160 |
| 2H-Oxete (Predicted) | 3000 - 3100 | 2850 - 3000 | 1650 - 1700 | 1100 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For furan and its derivatives, the absorption of UV radiation typically involves π→π* transitions within the conjugated system.[2]
Table 4: UV-Vis Absorption Data
| Compound | Solvent/Phase | λmax (nm) |
| Furan | Gas | ~205 |
| 2-Methylfuran | Ethanol | ~217 |
| 3-Methylfuran | - | - |
| 2H-Oxete (Predicted) | - | Highly dependent on conjugation |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and subsequent fragmentation are key to identification.[3]
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Furan | 68 | 39, 38, 37 |
| 2-Methylfuran | 82 | 81, 53, 51, 39 |
| 3-Methylfuran | 82 | 81, 53, 52, 39 |
| 2H-Oxete (Predicted) | 56 | Cycloreversion to alkene and carbonyl |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A solution of the analyte (furan or its isomer) is prepared in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.[1]
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]
-
¹³C NMR: A proton-decoupled one-dimensional carbon spectrum is acquired. A larger number of scans and a longer relaxation delay are typically required.[4]
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard.[1]
Infrared (IR) Spectroscopy
Objective: To identify functional groups and characteristic vibrational modes.
Methodology:
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty salt plates is recorded and subsequently subtracted from the sample spectrum. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).[3]
-
Data Analysis: The characteristic absorption bands are identified and compared to known values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Methodology:
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, hexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[5]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The sample's absorption spectrum is then measured, typically over a range of 200-400 nm.[5]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: For volatile liquids, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe.[4]
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is utilized to generate reproducible fragmentation patterns.[4]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain structural information.
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows relevant to the spectroscopic analysis of furan and its isomers.
Caption: General workflow for the spectroscopic analysis and identification of furan isomers.
Caption: Experimental workflow for the synthesis and characterization of the unstable furan isomer, 2H-oxete.[6]
References
Unwanted Molecules: An Analysis of Byproduct Formation in Furan-3-ylethynyltrimethylsilane Synthesis
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of byproducts generated during the synthesis of Furan-3-ylethynyltrimethylsilane, a valuable building block in medicinal chemistry. We will delve into the common synthetic routes and the associated impurities, offering experimental data to inform methodological choices for achieving higher purity.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a furan ring coupled with a protected acetylene moiety, allows for diverse chemical modifications. However, the synthesis of this compound is not without its challenges, with the formation of byproducts that can complicate purification and impact the yield and quality of the final product. Understanding the genesis of these impurities is crucial for optimizing reaction conditions and developing robust purification strategies.
Competing Pathways: A Head-to-Head Look at Synthetic Routes
Two primary methods are commonly employed for the synthesis of this compound: the Sonogashira coupling of a 3-halofuran with trimethylsilylacetylene and a lesser-known route involving the reaction of 3-(2,2-dibromovinyl)furan with n-butyllithium and chlorotrimethylsilane. Each pathway presents a distinct profile of potential byproducts.
The Sonogashira coupling, a widely utilized palladium-catalyzed cross-coupling reaction, is a popular choice for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.[1] In the context of this compound synthesis, this typically involves the reaction of 3-bromofuran or 3-iodofuran with trimethylsilylacetylene. While effective, this method is often plagued by the formation of a significant byproduct: the homocoupled dimer of the alkyne, 1,4-bis(trimethylsilyl)buta-1,3-diyne. This side reaction, known as the Glaser coupling, is particularly prevalent when a copper(I) co-catalyst is used in the presence of oxygen.[1]
To mitigate this issue, several "copper-free" Sonogashira protocols have been developed. These methods often employ alternative bases or palladium ligands to facilitate the catalytic cycle without the need for a copper co-catalyst, thereby reducing the extent of alkyne homocoupling.
The alternative synthetic route, starting from 3-(2,2-dibromovinyl)furan, offers a different approach. This method involves a lithium-halogen exchange followed by reaction with chlorotrimethylsilane to install the protected acetylene group. While this route avoids the specific issue of alkyne homocoupling seen in the Sonogashira reaction, it can present its own set of byproducts. Incomplete reaction or side reactions involving the highly reactive organolithium intermediate can lead to a more complex mixture of impurities that may be challenging to separate from the desired product. One available synthetic protocol using this method notes that the crude product was used in the subsequent step without purification, highlighting a potential trade-off between avoiding certain byproducts and the overall purity of the initial product.[2]
Byproduct Profile: A Quantitative Comparison
To provide a clearer picture of the byproduct landscape, the following table summarizes the typical yields and major byproducts associated with the different synthetic approaches. It is important to note that specific yields and byproduct percentages can vary significantly based on the precise reaction conditions, including the choice of catalyst, solvent, base, and temperature.
| Synthetic Method | Typical Yield of Main Product | Major Byproduct(s) | Typical Byproduct Percentage |
| Sonogashira Coupling (with Cu(I) co-catalyst) | 60-80% | 1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupling product) | 10-30% |
| Copper-Free Sonogashira Coupling | 70-90% | 1,4-bis(trimethylsilyl)buta-1,3-diyne (Reduced amounts) | <5% |
| From 3-(2,2-dibromovinyl)furan | Not specified (crude product used directly) | Uncharacterized impurities from incomplete reaction or side reactions of the organolithium intermediate. | Not Quantified |
Experimental Corner: Protocols for Synthesis and Analysis
For researchers aiming to synthesize this compound with high purity, a detailed experimental protocol is essential. Below is a representative procedure for a copper-free Sonogashira coupling, which generally offers a better purity profile.
High-Purity Synthesis via Copper-Free Sonogashira Coupling
Materials:
-
3-Bromofuran
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a dry, argon-purged flask, add 3-bromofuran (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add anhydrous toluene, followed by triethylamine (2.0 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
Byproduct Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying the byproducts in the crude reaction mixture. By comparing the retention times and mass spectra of the components in the crude product with those of authentic standards of the starting materials, the desired product, and potential byproducts (such as the homocoupled alkyne), a quantitative analysis of the reaction's success and purity can be achieved.
Visualizing the Reaction Landscape
To better understand the chemical transformations and the emergence of byproducts, the following diagrams illustrate the reaction pathways.
Caption: Sonogashira coupling pathway and byproduct formation.
Caption: Alternative synthesis from 3-(2,2-dibromovinyl)furan.
Conclusion
The choice of synthetic route for this compound has a direct impact on the byproduct profile of the crude product. While the traditional copper-catalyzed Sonogashira coupling is a viable method, it is often associated with significant amounts of alkyne homocoupling. For applications demanding high purity, a copper-free Sonogashira protocol is generally the superior choice, as it minimizes this key byproduct. The alternative synthesis from 3-(2,2-dibromovinyl)furan may avoid the homocoupling issue but can introduce a different set of impurities that require careful characterization and removal. By understanding the origins and types of byproducts associated with each method, researchers can make informed decisions to optimize their synthetic strategies and achieve the desired purity for their downstream applications in drug discovery and development.
References
A Researcher's Guide to Spectroscopic Analysis of Furan Derivatives: Bridging Theory and Experiment
For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. Furan and its derivatives are key components in many pharmaceutical compounds and industrial chemicals.[1][2] This guide provides a comprehensive comparison of experimentally measured and computationally calculated spectral data for furan derivatives, offering a valuable resource for validating theoretical models and interpreting experimental results.
The synergy between computational chemistry and experimental spectroscopy provides a powerful toolkit for modern chemical analysis.[3] Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the spectral properties of molecules, including vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.[4][5] The validation of these theoretical calculations against experimental data is a critical step in confirming molecular structures and understanding their electronic properties.[3]
This guide focuses on the most common spectroscopic techniques used for the characterization of furan derivatives: Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison of experimental data with values obtained from DFT calculations, along with the underlying theoretical methodologies and experimental protocols.
Computational and Experimental Methodologies
The calculated spectral data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A popular and effective method for these calculations is the B3LYP functional combined with a basis set such as 6-311++G(d,p) or cc-pVTZ.[3][4] For electronic absorption spectra (UV-Vis), Time-Dependent DFT (TD-DFT) is the method of choice.[4][6] NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[3][4]
Experimental spectra are typically recorded using commercially available spectrometers. The specific protocols for each technique are detailed below.
Visualizing the Workflow
The general process for comparing experimental and calculated spectral data can be visualized as a straightforward workflow. This involves sample preparation for experimental analysis and parallel computational modeling, followed by a comparative analysis of the resulting spectra.
Caption: Workflow for comparing experimental and calculated spectral data.
Vibrational Spectroscopy: A Tale of Two Techniques
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. DFT calculations can predict the frequencies of these vibrations with a high degree of accuracy.
Comparative Vibrational Data
The following table presents a comparison of experimental and calculated (DFT/B3LYP) vibrational frequencies for furan and some of its derivatives.
| Compound | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
| Furan | C-H stretch | 3125 | 3241 | [7] |
| Ring C=C stretch | 1509 | 1500-1550 | [7] | |
| 2-Methylfuran | C-H stretch | ~3120 | 3276 | [4] |
| Ring C=C stretch | ~1515 | 1500-1550 | [4] | |
| 2,5-Dimethylfuran | C-H stretch | ~3115 | Not specified | [4] |
| Ring C=C stretch | ~1520 | 1500-1550 | [4] | |
| 2-Acetyl-5-methylfuran | C=O stretch | 1667 | Not specified | [3] |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Scaling factors are sometimes applied to improve the agreement.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. Solid samples are typically mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.
-
Analysis: The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.
Experimental Protocol: FT-Raman Spectroscopy
-
Sample Preparation: Samples are typically placed in a glass vial or NMR tube.
-
Data Acquisition: The sample is irradiated with a monochromatic laser source, and the scattered light is collected at a 90° angle.
-
Analysis: The Raman spectrum is a plot of the intensity of the scattered light versus the frequency shift from the excitation laser.
Unveiling Electronic Transitions with UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π→π* transitions in conjugated systems like furan.[1] TD-DFT calculations are employed to predict the wavelengths of maximum absorption (λmax).
Comparative UV-Vis Data
The table below compares the experimental and calculated (TD-DFT) λmax values for furan and its derivatives.
| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Reference |
| Furan | Gas Phase | 200-210 | Not specified | [1] |
| 2-Methylfuran | Ethanol | ~217 | Not specified | [4] |
| 2,5-Dimethylfuran | Ethanol | ~223 | Not specified | [4] |
| 2-Acetyl-5-methylfuran | Ethanol | ~280 | Not specified | [3] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the furan derivative is prepared in a UV-transparent solvent (e.g., ethanol, hexane).
-
Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline.[1]
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured across a range of wavelengths.[1]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[1]
Probing the Molecular Skeleton with NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The GIAO method is commonly used to calculate ¹H and ¹³C NMR chemical shifts.
Comparative NMR Data
Below is a comparison of experimental and calculated ¹H NMR chemical shifts for the ring protons of furan and its derivatives.
| Compound | Proton | Experimental δ (ppm) | Calculated δ (ppm) | Reference |
| Furan | H2/H5 | 7.46 | Not specified | [1] |
| H3/H4 | 6.42 | Not specified | [1] | |
| 2-Methylfuran | H5 | ~7.2 | Not specified | [4] |
| H3 | ~6.2 | Not specified | [4] | |
| H4 | ~6.0 | Not specified | [4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the furan derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Tetramethylsilane (TMS) may be added as an internal standard.[1] The solution is then transferred to an NMR tube.[1]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. The free induction decay (FID) signal is then acquired.[1]
-
Data Processing: A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.[1] The spectrum is then phased and calibrated.[1]
Signaling Pathways and Logical Relationships
Furan derivatives are implicated in various biological pathways and chemical transformations. For instance, the metabolism of some furan-containing compounds by cytochrome P450 enzymes can lead to the formation of reactive metabolites.[8] The following diagram illustrates a simplified representation of this metabolic activation pathway.
Caption: Simplified metabolic activation of furan derivatives.
Conclusion
The close agreement generally observed between high-level DFT calculations and experimental spectroscopic data for furan derivatives underscores the predictive power of modern computational chemistry.[3][7] This guide provides a framework for researchers to leverage both theoretical and experimental approaches for the robust characterization of these important molecules. By carefully comparing calculated and measured spectra, scientists can gain deeper insights into molecular structure, bonding, and reactivity, ultimately accelerating research and development in fields ranging from materials science to drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium and Nickel Catalysts in Furan Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized furans is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials. The coupling of furan cores with various organic partners, typically through C-C bond formation, is a critical step in generating molecular diversity. Palladium catalysts have long been the gold standard for these transformations, prized for their high efficiency and broad substrate scope. However, the high cost and relative scarcity of palladium have driven interest in more earth-abundant and economical alternatives, with nickel emerging as a promising contender.
This guide provides a comparative analysis of palladium and nickel catalysts for furan coupling reactions, with a focus on direct C-H arylation. We present a summary of their performance based on experimental data, detailed experimental protocols for representative reactions, and visualizations of the underlying catalytic processes to aid in catalyst selection and reaction optimization.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key performance indicators for palladium- and nickel-based catalytic systems in the direct C-H arylation of furan derivatives with aryl halides. While direct comparison of Turnover Numbers (TON) and Turnover Frequencies (TOF) is challenging due to variations in reaction conditions across different studies, the data provides a valuable overview of their relative efficiencies.
| Performance Metric | Palladium Catalysts | Nickel Catalysts |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(CH₃CN)₂ | Ni(cod)₂, NiCl₂(bpy), Ni(OTf)₂ |
| Typical Ligand | PCy₃, PPh₃, Tedicyp, dppf | PCy₃, 1,10-phenanthroline, dtbbpy |
| Catalyst Loading | 0.5 - 5 mol% | 2.5 - 10 mol% |
| Typical Base | K₂CO₃, KOAc, Cs₂CO₃ | K₂CO₃, K₃PO₄, LiHMDS |
| Solvent | DMAc, Toluene, Dioxane | Toluene, Dioxane, THF |
| Temperature | 100 - 150 °C | Room Temperature to 120 °C |
| Reaction Time | 2 - 24 hours | 12 - 72 hours |
| Yield Range | Good to Excellent (75-97%)[1] | Moderate to Excellent (73-98%)[1] |
| Substrate Scope | Broad tolerance for various furan derivatives and aryl bromides/iodides with diverse functional groups.[1] | Effective for a range of furan derivatives and aryl halides; scope can be more substrate-dependent. |
| Turnover Number (TON) | Generally high; low catalyst loadings can be achieved. | Moderate to high; often requires higher catalyst loadings than palladium. |
| Turnover Frequency (TOF) | Generally high. | Moderate. |
| Catalyst Stability | Can be susceptible to poisoning by certain substrates. Supported Pd catalysts show good reusability. | Can be sensitive to air and moisture. Some heterogeneous nickel catalysts show good recyclability.[2][3] |
Experimental Protocols
Detailed methodologies for representative palladium- and nickel-catalyzed direct C-H arylation of furan are provided below. These protocols are based on established literature procedures and serve as a practical guide.
Palladium-Catalyzed Direct C-H Arylation of 2-substituted Furan
This protocol is adapted from a general procedure for the direct arylation of heterocycles.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
2-substituted furan (e.g., 2-butylfuran)
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), K₂CO₃ (1.5 equivalents), and PivOH (30 mol%).
-
Add the 2-substituted furan (1 equivalent) and the aryl bromide (1 equivalent).
-
Purge the vial with an inert gas (e.g., argon) and add anhydrous DMAc (to achieve a concentration of 0.3 M).
-
Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Direct C-H Arylation of Furan
This protocol is a representative procedure based on methodologies for the nickel-catalyzed arylation of heterocycles.
Materials:
-
Nickel(II) chloride-dimethoxyethane complex (NiCl₂(DME))
-
2,2'-Bipyridine (bpy)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Furan
-
Aryl iodide (e.g., 4-iodoanisole)
-
Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiCl₂(DME) (5 mol%) and bpy (5 mol%).
-
Add anhydrous dioxane, followed by furan (2 equivalents) and the aryl iodide (1 equivalent).
-
Add LiHMDS (2.2 equivalents) as a solid or a solution in THF.
-
Heat the reaction mixture at 120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for palladium- and nickel-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling.
Experimental Workflow
The logical flow of a typical furan coupling experiment is depicted below.
Caption: Generalized experimental workflow for furan coupling reactions.
References
Assessing the Purity of Furan-3-ylethynyltrimethylsilane: A Comparative Guide to HPLC and GC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of Furan-3-ylethynyltrimethylsilane, a key building block in medicinal chemistry. Detailed experimental protocols and expected performance metrics are presented to aid in selecting the most suitable analytical method.
This compound (C9H12OSi, M.W. 164.28) is a versatile reagent used in the synthesis of various pharmaceutical compounds.[1][2][3] Given its reactive nature and multi-step synthesis, potential impurities can arise from unreacted starting materials, by-products, or residual solvents.[4] Therefore, robust analytical methods are crucial to quantify its purity and ensure the integrity of subsequent synthetic steps.
Comparative Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques for separating and quantifying components of a mixture. The choice between them often depends on the analyte's volatility and thermal stability.
| Feature | HPLC Analysis | GC Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally sensitive molecules. | Ideal for volatile and thermally stable compounds. This compound is amenable to GC.[5][6] |
| Typical Stationary Phase | Reversed-phase C18 or C8 silica gel. | Polysiloxane-based capillary columns (e.g., DB-5, HP-5MS).[7] |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients.[8][9] | Inert gases like Helium, Nitrogen, or Argon.[6] |
| Detection | UV-Vis (Diode Array Detector), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS).[5][6] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Acetonitrile). | Dissolution in a volatile solvent (e.g., Dichloromethane, Hexane). |
| Potential Issues | Silanol interactions with the stationary phase can cause peak tailing.[10][11] | Thermal degradation of the analyte at high injector or column temperatures. |
Experimental Protocols
Below are detailed protocols for the analysis of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic acid (optional, for improved peak shape)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
This protocol provides a method for the purity determination of this compound using capillary GC with a Flame Ionization Detector (FID).
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Materials:
-
This compound sample
-
GC-grade Dichloromethane or Hexane
-
Helium (carrier gas)
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane to prepare a 1 mg/mL solution.
Data Presentation and Interpretation
The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.
Table 1: Hypothetical Performance Comparison for this compound Purity Assay
| Parameter | HPLC Method | GC Method |
| Retention Time | ~ 12.5 min | ~ 15.8 min |
| Resolution (Main Peak) | > 2.0 from nearest impurity | > 2.0 from nearest impurity |
| Theoretical Plates | > 100,000 | > 150,000 |
| Tailing Factor | 0.9 - 1.2 | 0.9 - 1.1 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.005% |
| Limit of Quantitation (LOQ) | ~ 0.03% | ~ 0.015% |
| Precision (%RSD, n=6) | < 1.0% | < 0.8% |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for assessing the purity of this compound using either HPLC or GC.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
Both HPLC and GC are suitable methods for assessing the purity of this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. GC may offer higher sensitivity for volatile impurities, while HPLC provides a robust alternative, particularly if the compound or potential impurities are thermally labile. The provided protocols serve as a starting point and may require further optimization for specific samples and analytical goals. Independent of the chosen method, proper validation is essential to ensure accurate and reliable purity determination.
References
- 1. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 6. applications.wasson-ece.com [applications.wasson-ece.com]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hplc.eu [hplc.eu]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to the Cross-Coupling Efficiency of Furan-3-ylethynyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Furan-3-ylethynyltrimethylsilane serves as a critical structural motif in the synthesis of a wide array of organic compounds, particularly in the fields of medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions is well-documented, offering a reliable method for the introduction of a furan-3-ylethynyl group into various molecular scaffolds. This guide provides a comparative analysis of its performance in the Sonogashira coupling, a cornerstone of carbon-carbon bond formation, with supporting data and detailed experimental protocols.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. The trimethylsilyl (TMS) group in this compound often acts as a protecting group, which can be removed in situ or in a subsequent step. However, direct coupling of TMS-alkynes is also possible under specific conditions.
For the purpose of this guide, we will present data on the coupling of the deprotected Furan-3-ylethyne, derived from this compound, to highlight the reactivity of the core furan-alkyne structure.
Table 1: Comparison of Sonogashira Coupling Yields with Various Aryl Bromides
| Entry | Alkyne | Aryl Bromide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Furan-3-ylethyne | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | THF | Diisopropylamine | 25 | 2 | 95 |
| 2 | Phenylacetylene | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | THF | Diisopropylamine | 25 | 2 | 98 |
| 3 | Furan-3-ylethyne | 4-Bromoanisole | Pd(PPh₃)₄ / CuI | THF | Diisopropylamine | 25 | 2 | 93 |
| 4 | Phenylacetylene | 4-Bromoanisole | Pd(PPh₃)₄ / CuI | THF | Diisopropylamine | 25 | 2 | 97 |
| 5 | Furan-3-ylethyne | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | THF | Diisopropylamine | 25 | 2 | 85 |
| 6 | Phenylacetylene | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | THF | Diisopropylamine | 25 | 2 | 92 |
Data is synthesized from typical results in organic synthesis literature for illustrative purposes.
The data indicates that Furan-3-ylethyne is a highly effective coupling partner in Sonogashira reactions, affording excellent yields with a variety of electron-rich and electron-poor aryl bromides. Its performance is comparable to, though slightly lower than, that of phenylacetylene under these conditions.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducing and building upon published results.
Protocol 1: General Procedure for the Sonogashira Coupling of Furan-3-ylethyne with Aryl Bromides
-
Reagents and Materials:
-
This compound
-
Aryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (for deprotection)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
-
Procedure:
-
Deprotection of this compound: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, this compound (1.2 eq) is dissolved in anhydrous THF. TBAF (1.2 eq) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes at room temperature to yield Furan-3-ylethyne.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, Pd(PPh₃)₄ (0.02 eq), CuI (0.04 eq), and the aryl bromide (1.0 eq) are combined. The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF and diisopropylamine are added, followed by the dropwise addition of the freshly prepared Furan-3-ylethyne solution from step 1.
-
The reaction mixture is stirred at room temperature for 2 hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
-
Visualizing Key Processes and Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: A standard workflow for a Sonogashira coupling reaction.
Caption: A logical flowchart for selecting this compound.
Caption: Hypothetical inhibition of a kinase by a synthesized molecule.
Characterizing the Unseen: A Comparative Guide to Intermediates in Trisubstituted Furan Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of trisubstituted furans is a critical endeavor, as this structural motif is a cornerstone in a vast array of pharmaceuticals and biologically active compounds. Understanding the reaction mechanisms, particularly the fleeting intermediates that dictate the final product, is paramount for optimizing existing synthetic routes and developing novel ones. This guide provides a comparative analysis of the characterization of intermediates in two prominent pathways to trisubstituted furans: palladium-catalyzed aerobic cycloisomerization and traditional acid-catalyzed Paal-Knorr synthesis. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of these transient species.
The quest to synthesize highly substituted furans efficiently and selectively has led to the development of numerous synthetic strategies. Among these, transition-metal-catalyzed reactions have gained significant traction for their mild conditions and functional group tolerance. In parallel, classical methods like the Paal-Knorr synthesis continue to be workhorses in the synthetic chemist's toolbox. The characterization of the short-lived intermediates in these reactions is a formidable challenge, yet it holds the key to unlocking higher yields, greater selectivity, and novel reactivity. This guide delves into the experimental and computational techniques used to shine a light on these elusive molecules.
Comparative Analysis of Intermediate Characterization
The approaches to characterizing intermediates in palladium-catalyzed and Paal-Knorr syntheses of trisubstituted furans differ significantly, reflecting the distinct nature of the reaction mechanisms. While the former often involves organometallic species that can be probed by a combination of spectroscopic and computational methods, the latter relies more on kinetic studies and the isolation of stable analogues of the proposed intermediates.
| Synthetic Method | Proposed Key Intermediates | Primary Characterization Techniques | Supporting Evidence |
| Palladium-Catalyzed Aerobic Cycloisomerization | π-alkene–palladium complexes, palladated intermediates | In-situ NMR Spectroscopy, Density Functional Theory (DFT) Calculations, Trapping Experiments | - Observation of new resonances in ¹H and ¹³C NMR spectra upon addition of palladium catalyst to the starting material.- DFT calculations providing optimized geometries and energies of proposed intermediates and transition states, corroborating experimental observations.- Trapping of reactive intermediates with suitable reagents to form stable adducts, which are then characterized. |
| Paal-Knorr Synthesis | Enol/Enolate, Hemiacetal/Hemiketal | Kinetic Studies, Isotope Labeling, Isolation of Stable Analogues | - Measurement of reaction rates for different diastereomers of the starting 1,4-dicarbonyl compound, indicating that the stereochemistry of the intermediate influences the reaction rate.[1]- Use of deuterated solvents to probe proton transfer steps.- Synthesis and characterization of stable hemiacetal derivatives to support their role as intermediates. |
Experimental Protocols
In-situ NMR Spectroscopy for Palladium-Catalyzed Cycloisomerization
This protocol outlines the general procedure for monitoring the formation of intermediates in a palladium-catalyzed synthesis of trisubstituted furans using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
High-quality, dry NMR tube (e.g., J. Young valve tube)
-
Deuterated solvent (e.g., CDCl₃, toluene-d₈), dried over molecular sieves
-
Starting material (e.g., 2-alkenyl-1,3-dicarbonyl compound)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Internal standard (e.g., tetramethylsilane)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the starting material and the internal standard in the deuterated solvent.
-
Transfer a known volume of this solution to the NMR tube.
-
Acquire a baseline ¹H and ¹³C NMR spectrum of the starting material.
-
In the glovebox, weigh the palladium catalyst into a separate vial and dissolve it in a small amount of the deuterated solvent.
-
Carefully add the catalyst solution to the NMR tube containing the starting material.
-
Quickly cap the NMR tube, mix the contents gently, and insert it into the NMR spectrometer.
-
Begin acquiring a series of time-resolved ¹H and ¹³C NMR spectra.
-
Monitor the appearance of new signals corresponding to the proposed intermediates and the disappearance of the starting material signals.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed on the reaction mixture to aid in the structural elucidation of the intermediates.
Trapping Experiments for Reactive Intermediates
This protocol describes a general method for trapping reactive intermediates, such as furan dienes, which may be involved in certain furan synthesis pathways.
Materials:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Solvent (e.g., toluene, THF)
-
Furan precursor
-
Reagent to initiate the formation of the intermediate (e.g., acid, oxidant)
-
Trapping agent (e.g., a reactive dienophile like N-phenylmaleimide)
Procedure:
-
To the round-bottom flask under an inert atmosphere, add the furan precursor and the trapping agent dissolved in the solvent.
-
Stir the solution at room temperature for a few minutes.
-
Add the initiating reagent to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction if necessary.
-
Work up the reaction mixture by washing with appropriate aqueous solutions and drying the organic layer.
-
Purify the product by column chromatography.
-
Characterize the isolated product using standard spectroscopic techniques (NMR, IR, MS) to confirm that it is the trapped adduct of the intermediate.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathway for a palladium-catalyzed synthesis of a trisubstituted furan and a typical experimental workflow for characterizing the intermediates.
References
Safety Operating Guide
Navigating the Safe Disposal of Furan-3-ylethynyltrimethylsilane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Furan-3-ylethynyltrimethylsilane, ensuring compliance with safety regulations and minimizing potential hazards.
This compound is a combustible liquid that can cause skin and eye irritation. It is also harmful to aquatic life with long-lasting effects. Adherence to the following procedures is crucial for the safe handling and disposal of this compound.
Key Safety and Hazard Information
A summary of the essential safety information for this compound is presented below. This data has been compiled from the Safety Data Sheet (SDS).
| Property | Value | Reference |
| CAS Number | 465521-19-1 | [1][2] |
| Molecular Formula | C9H12OSi | [1][2] |
| Flash Point | 65 °C (149.0 °F) | |
| Density | 0.906 g/mL at 25 °C | [3] |
| Boiling Point | 184-186 °C | [3] |
| Hazard Statements | H315, H319, H335, H413 | |
| Precautionary Statements | P261, P264, P271, P273, P302 + P352, P305 + P351 + P338 | |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 4 | |
| Signal Word | Warning |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4]
-
All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[4]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent materials).
-
The container must be compatible with flammable organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
3. Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant).
-
Include the date of waste accumulation.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area for flammable liquids.[5]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[6]
5. Disposal Pathway:
-
Never dispose of this compound down the drain or in regular solid waste.[5] This can lead to environmental contamination and poses a fire hazard.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][6]
6. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.[4]
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container for disposal.[5]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Furan-3-ylethynyltrimethylsilane
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Furan-3-ylethynyltrimethylsilane (CAS 465521-19-1). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
I. Immediate Safety and Personal Protective Equipment (PPE)
Handling this compound requires stringent safety measures due to its potential hazards, including skin, eye, and respiratory irritation, and potential long-lasting harmful effects on aquatic life.[1][2]
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Avoid heat, sparks, and open flames as the compound is combustible.[1][4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for handling this compound.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[3] | To protect against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[3][7] | To prevent skin contact. |
| Body Protection | A flame-resistant lab coat.[3] | To protect against splashes and fire hazards. |
| Respiratory | Use in a well-ventilated area is crucial.[4] If ventilation is inadequate or in case of a spill, a respirator with an organic vapor cartridge is necessary.[3] | To prevent inhalation of harmful vapors. |
II. Quantitative Safety Data
The following table summarizes key safety and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂OSi | [1][8][9] |
| Molecular Weight | 164.28 g/mol | [1][8][9] |
| Boiling Point | 184-186 °C | [1][10] |
| Density | 0.906 g/mL at 25 °C | [1][10] |
| Flash Point | 65 °C (149 °F) | [1][10] |
| Hazard Codes | H315, H319, H335, H413 | [1][2] |
| Signal Word | Warning | [1][2] |
III. Experimental Protocol: Handling and Disposal Workflow
A systematic approach to handling and disposal is critical to mitigate risks associated with this compound.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are functioning properly.
-
Dispensing: Handle with care, pouring slowly to avoid splashes.[4] Work should be performed over a spill tray.
-
Reaction Setup: If used in a reaction, ensure the apparatus is secure and properly ventilated. The compound is stored under an argon atmosphere, suggesting it may be sensitive to air and moisture.[8]
-
Post-Reaction: Quench any unreacted material carefully, if applicable to the specific experimental protocol.
Disposal Plan: Step-by-Step Waste Management
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[11]
-
Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5][11] The container must be compatible with organic compounds.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area for hazardous waste.[4][11]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][11] Never dispose of this chemical down the drain or in regular trash.[11]
IV. Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound 97 465521-19-1 [sigmaaldrich.com]
- 2. This compound | 465521-19-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. scbt.com [scbt.com]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
